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  • Product: Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid
  • CAS: 500788-89-6

Core Science & Biosynthesis

Foundational

Non-natural amino acid Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid: A Versatile Building Block for Peptide Synthesis and Drug Discovery Abstract This technical guide provides a comprehensive overview of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid: A Versatile Building Block for Peptide Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the non-natural β-amino acid, Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid. Non-natural amino acids are critical tools in modern drug discovery and chemical biology, enabling the synthesis of novel peptides and peptidomimetics with enhanced stability, potency, and unique structural properties. This document details the physicochemical properties, analytical characterization, synthesis, and key applications of this specific building block, with a focus on its utility in Solid-Phase Peptide Synthesis (SPPS) and as a scaffold in medicinal chemistry. The content is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to push the boundaries of molecular design.

Introduction: The Significance of a Chiral Building Block

In the landscape of peptide and small molecule therapeutics, the ability to move beyond the canonical 20 proteinogenic amino acids is paramount. Non-natural amino acids (nnAAs) introduce novel side chains, stereochemistries, and backbone structures, which can confer significant advantages, including resistance to proteolytic degradation, improved pharmacokinetic profiles, and constrained conformations for enhanced receptor binding.

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a quintessential example of such a strategic building block. Its structure is defined by three key features:

  • The β-Amino Acid Backbone: Unlike α-amino acids, the placement of the amino group on the β-carbon creates a more flexible backbone, allowing for the formation of unique secondary structures in peptides, such as helices and turns, that are inaccessible to their natural counterparts.

  • The (R)-Stereocenter: The defined chirality at the C3 position is crucial for creating enantiomerically pure compounds, a strict requirement in the pharmaceutical industry to ensure specific interactions with chiral biological targets like enzymes and receptors.[1]

  • The 3-Hydroxyphenyl Side Chain: This meta-substituted phenol provides a versatile functional handle. It can act as a hydrogen bond donor/acceptor, mimicking the side chain of tyrosine, or serve as a point for further chemical modification, such as etherification, esterification, or bioconjugation.[2][3][4]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the amine, making it a cornerstone of classical peptide synthesis strategies.[][]

This guide will elucidate the technical details necessary to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. The key characteristics of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid are summarized below.

PropertyValueSource(s)
CAS Number 500788-89-6[7]
Molecular Formula C₁₄H₁₉NO₅[2][8][9]
Molecular Weight 281.31 g/mol [2][8][9]
Appearance White to off-white solid or powder[2][7]
Purity (Typical) ≥98% (by HPLC)[8]
Storage Conditions 0–8 °C, desiccated[2][8][10]
The Role of the Boc Protecting Group

The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, for several compelling reasons.[] It is exceptionally stable under a wide range of conditions, including basic hydrolysis and many nucleophilic attacks, yet it can be removed cleanly and efficiently under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[][11] This orthogonality makes it highly compatible with many side-chain protecting groups used in complex syntheses.[]

Standard Analytical Workflow

Confirming the identity, purity, and stereochemical integrity of the starting material is a self-validating step crucial for reproducible downstream success.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A typical analysis would involve a reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). The compound should appear as a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

    • ¹H NMR: Expected signals include a singlet around 1.4 ppm (9H) for the tert-butyl protons of the Boc group, multiplets in the aromatic region (approx. 6.7-7.2 ppm) for the 3-hydroxyphenyl ring, and characteristic signals for the propionic acid backbone protons.

    • ¹³C NMR: Key resonances would confirm the presence of the Boc carbonyl (~155 ppm), the carboxylic acid carbonyl (~175 ppm), aromatic carbons, and the aliphatic carbons of the backbone and Boc group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The expected molecular ion peaks in positive mode would be [M+H]⁺ at m/z 282.3, [M+Na]⁺ at m/z 304.3, and [M+K]⁺ at m/z 320.4.

  • Chiral Analysis: Chiral HPLC or measurement of specific optical rotation can be employed to confirm the enantiomeric purity of the (R)-isomer.

Synthesis and Purification: A Conceptual Framework

While multiple synthetic routes can be envisioned, a common strategy involves the asymmetric synthesis of the β-amino acid core followed by N-protection. The following workflow represents a logical and established approach in medicinal chemistry.

G cluster_synthesis Conceptual Synthesis Workflow A 3-Hydroxy- benzaldehyde B Intermediate (e.g., Chalcone or Enolate) A->B Condensation (e.g., with acetate) C Chiral β-Amino Ester B->C Asymmetric Amination (Chiral Catalyst or Auxiliary) D (R)-3-Amino-3-(3-hydroxy- phenyl)-propionic acid C->D Hydrolysis (e.g., LiOH) E Final Product: Boc-(R)-3-Amino-3-(3-hydroxy- phenyl)-propionic acid D->E Boc Protection (Boc₂O, base)

Caption: A generalized workflow for the asymmetric synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol describes the final Boc-protection step, a critical reaction for preparing the title compound from its unprotected precursor.

Objective: To protect the primary amine of (R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • (R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid in a 2:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate and stir until all solids are dissolved.

    • Causality: A mixed solvent system is used to dissolve both the polar amino acid and the nonpolar Boc₂O. Sodium bicarbonate acts as a base to deprotonate the ammonium group of the amino acid, creating the free amine nucleophile required for the reaction.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of Boc₂O in 1,4-dioxane dropwise over 30 minutes.

    • Causality: The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) to ensure complete conversion.

  • Workup - pH Adjustment: Carefully acidify the reaction mixture to pH 2-3 with 1M HCl. The product will likely precipitate or form an oil.

    • Causality: Acidification protonates the carboxylate, making the final product less water-soluble and thus extractable into an organic solvent. It also quenches any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to remove bulk water from the organic phase, facilitating the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application for this compound is as a building block in Boc-strategy SPPS. Its incorporation allows for the creation of peptidomimetics with altered backbones.[4][13]

G cluster_synthesis Boc-SPPS Incorporation Cycle A 1. Deprotection Resin-Peptide-NH-Boc B Resin-Peptide-NH₃⁺ A->B 50% TFA in DCM C 2. Neutralization Resin-Peptide-NH₂ B->C 10% DIEA in DMF D 3. Activation & Coupling + Activated nnAA* C->D HBTU/HOBt, DIEA E Resin-Peptide-CO-NH-nnAA*-Boc D->E Peptide Bond Formation note *nnAA = Boc-(R)-3-Amino-3- (3-hydroxy-phenyl)-propionic acid E->A Repeat Cycle

Sources

Exploratory

Technical Deep Dive: The Strategic Utility of the Boc Protecting Group in Advanced Peptide Therapeutics

Executive Summary In the landscape of peptide therapeutics and organic synthesis, the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of chemical strategy, despite the rise of Fmoc chemistry. While Fmo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics and organic synthesis, the tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of chemical strategy, despite the rise of Fmoc chemistry. While Fmoc offers milder base-labile deprotection, Boc chemistry—pioneered by R. Bruce Merrifield—provides unique solubility advantages and acid-driven kinetics that are indispensable for synthesizing "difficult" hydrophobic sequences and complex peptidomimetics. This guide dissects the Boc group's mechanistic behavior, providing a self-validating framework for its installation, deprotection, and integration into high-fidelity Solid Phase Peptide Synthesis (SPPS).

The Mechanistic Foundation: Electronic & Steric Governance

The utility of the Boc group stems from its ability to suppress the nucleophilicity of the


-amino group via carbamate formation. Structurally, the tert-butyl moiety provides significant steric bulk, shielding the nitrogen, while the carbamate linkage reduces electron density, preventing premature polymerization.
Installation Mechanism

The installation typically utilizes Di-tert-butyl dicarbonate (


), often referred to as Boc anhydride. The reaction is driven by nucleophilic attack of the amine on the carbonyl carbon of 

.[1]

Key Mechanistic Insight: The reaction generates


 and tert-butanol as byproducts.[2] In closed systems, adequate venting is critical. The reaction is generally catalyzed by a base (e.g., NaOH, TEA, or DMAP) to ensure the amine is deprotonated and nucleophilic.

BocInstallation AminoAcid Free Amino Acid (H2N-R-COOH) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack (+ Base) Boc2O Boc Anhydride (Boc2O) Boc2O->Intermediate BocAA Boc-Protected AA (Boc-NH-R-COOH) Intermediate->BocAA Elimination Byproducts Byproducts (CO2 + t-BuOH) Intermediate->Byproducts Decarboxylation

Figure 1: Mechanistic pathway for Boc installation using Di-tert-butyl dicarbonate.

Installation Protocols & Optimization

The choice of solvent and base dictates the yield and purity. For scale-up, cost-efficiency and removal of byproducts are paramount.

Table 1: Optimized Installation Conditions
MethodReagentsSolvent SystemStrategic AdvantageLimitations
Standard Aqueous

, NaOH/Na2CO3
Dioxane/Water or THF/WaterSimple workup; cost-effective for simple amino acids.Hydrolysis of

competes; pH control is vital.
Organic Phase

, TEA/DIEA
DCM or DMFIdeal for hydrophobic amino acids; anhydrous conditions.Requires acidic wash to remove base; urea formation risk.
Catalytic

, DMAP (cat.)
Acetonitrile/DCMExtremely fast kinetics; high yield for sterically hindered amines.DMAP is difficult to remove completely; racemization risk.

Protocol 1: Standard Schotten-Baumann Installation (Self-Validating)

  • Dissolution: Dissolve amino acid (10 mmol) in 1N NaOH (10 mL) and dioxane (10 mL). Checkpoint: Solution must be clear.

  • Addition: Add

    
     (11 mmol, 1.1 eq) dropwise at 0°C.
    
  • Monitoring: Warm to RT. Monitor pH; maintain >9 using NaOH. Causality: If pH drops, amine protonates and reaction stalls.

  • Workup: Wash with pentane (removes excess

    
    ). Acidify aqueous layer to pH 2-3 with KHSO4. Extract into EtOAc.
    
  • Validation: TLC (ninhydrin stain negative) and ¹H-NMR (singlet at ~1.4 ppm for t-butyl group).

The Deprotection Landscape: The Acid Switch

The defining feature of Boc is its acid lability. Unlike Fmoc (base labile) or Cbz (hydrogenolysis), Boc is removed by anhydrous acid, typically Trifluoroacetic Acid (TFA) or HCl in organic solvents.

The Scavenger Imperative

Critical Causality: The cleavage mechanism is an


-like elimination that generates a reactive tert-butyl cation. Without "scavengers," this cation will re-alkylate nucleophilic side chains (Trp, Met, Cys, Tyr), leading to irreversible impurities.

Common Scavenger Cocktail:

  • TIS (Triisopropylsilane): Reduces carbocations.

  • Water: Hydrolyzes cations.

  • Thioanisole: Protects Met/Cys.

BocDeprotection BocPeptide Boc-Peptide-Resin Protonation Protonation of Carbonyl Oxygen BocPeptide->Protonation + TFA Cleavage Cleavage of t-Butyl-Oxygen Bond Protonation->Cleavage Cation tert-Butyl Cation (Reactive Electrophile) Cleavage->Cation CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Cation->BocPeptide Alkylation (Side Reaction) Scavenged Scavenged Adduct (Inert) Cation->Scavenged + Scavengers (TIS/H2O) FreeAmine Free Amine Salt (NH3+) CarbamicAcid->FreeAmine - CO2 (Gas)

Figure 2: Acid-catalyzed deprotection mechanism highlighting the critical role of scavengers.

Orthogonality & Strategic Planning

In complex synthesis, the choice between Boc and Fmoc is not arbitrary; it is dictated by the chemical stability of the target molecule.

Table 2: Orthogonality Matrix
FeatureBoc ChemistryFmoc ChemistryStrategic Implication
Deprotection Acid (TFA)Base (Piperidine)Boc is orthogonal to base-sensitive groups (e.g., esters).[3]
Final Cleavage HF or TFMSA (Strong Acid)TFA (Moderate Acid)Boc requires specialized HF lines; Fmoc is safer for routine use.
Solubility High (TFA breaks aggregates)ModerateBoc is superior for "difficult" aggregating sequences.
Side Chain Benzyl-based (Bzl, Z)tert-Butyl-based (tBu, Trt)Dictates the global protection strategy.

Solid Phase Peptide Synthesis (SPPS): The Merrifield Legacy

R. Bruce Merrifield's Nobel Prize-winning methodology relies heavily on the differential acid lability between the temporary


-amino protection (Boc, removed by TFA) and the permanent side-chain protection/linker (Benzyl, removed by HF).
Protocol 2: The Standard Boc-SPPS Cycle

This protocol assumes a Merrifield (chloromethyl) or PAM resin.

  • Swelling: DCM (2 x 5 min).

  • Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min).

    • Note: The amine is now a TFA salt (

      
      ).
      
  • Washing: DCM (3 x 1 min).

  • Neutralization: 10% DIEA in DCM (2 x 2 min).

    • Critical: Must generate the free amine (

      
      ) for coupling.[4]
      
  • Coupling: Boc-AA-OH (3 eq) + Activator (HBTU/DCC) (3 eq) + DIEA.

    • Validation: Kaiser Test (Blue = Free amine present; Yellow = Complete coupling).

SPPS_Cycle Resin Resin-Peptide-NH-Boc Deprotect 1. Deprotection (50% TFA/DCM) Resin->Deprotect Wash1 2. Wash (DCM) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA) Wash1->Neutralize Couple 4. Coupling (Boc-AA + Activator) Neutralize->Couple Check 5. Kaiser Test Couple->Check Check->Resin Pass (Yellow) Check->Couple Fail (Blue) - Recouple

Figure 3: The cyclical workflow of Boc-SPPS. Note the distinct Neutralization step required in Boc chemistry.

Troubleshooting & Side Reactions

Even with robust protocols, specific failures occur in Boc chemistry.

  • Diketopiperazine (DKP) Formation: Occurs at the dipeptide stage, especially with Proline or Glycine. The free amine attacks the ester linkage to the resin, cleaving the dipeptide.

    • Solution: Use bulky resins (PAM) or rapid coupling protocols.

  • Tert-butylation of Tryptophan: The tert-butyl cation attacks the indole ring.

    • Solution: Use formyl-protected Tryptophan (Trp(For)) or increase scavenger load (dithioethane).

  • Acid-Catalyzed Aspartimide Formation: Aspartic acid residues can cyclize.

    • Solution: Use OcHex (Cyclohexyl) esters for Asp protection in Boc chemistry, which are more stable than Benzyl esters.

References

  • Merrifield, R. B. (1985).[5][6] Solid Phase Synthesis (Nobel Lecture). Bioscience Reports, 5(5), 353–376.[5][6]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[7][8][9] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[9]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Comparison of Boc vs Fmoc).

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-t-butyloxycarbonyl group in solid phase peptide synthesis. International Journal of Peptide and Protein Research. (Seminal work on scavengers).

Sources

Foundational

Technical Guide: Design and Utilization of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic Acid

Executive Summary The incorporation of -amino acids into bioactive peptides has emerged as a pivotal strategy in modern drug design, offering enhanced proteolytic stability and novel secondary structures (helices, sheets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-amino acids into bioactive peptides has emerged as a pivotal strategy in modern drug design, offering enhanced proteolytic stability and novel secondary structures (helices, sheets) unavailable to natural 

-amino acids. Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid represents a high-value chiral building block, functioning as a degradation-resistant isostere of tyrosine and phenylalanine.

This guide provides a comprehensive technical analysis of this compound, detailing scalable synthesis protocols, critical quality control parameters, and its application in the development of integrin antagonists and peptidomimetics.

Chemical Profile and Specifications

ParameterSpecification
Chemical Name (3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
Common Name Boc-β-(3-hydroxyphenyl)-β-alanine
CAS Number (Free Acid) 780749-95-3 (Referenced base structure)
Molecular Formula

Molecular Weight 281.31 g/mol
Chirality (R)-Enantiomer
Physical State White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in water
pKa (Predicted) Carboxyl: ~3.8

Synthetic Methodology

Producing high-enantiopurity


-amino acids requires rigorous stereocontrol. While Arndt-Eistert homologation is a classic route, it involves diazomethane (safety risk). For industrial scalability and safety, we recommend Enzymatic Resolution  or the Ellman's Auxiliary  approach.
Recommended Route: Modified Knoevenagel + Enzymatic Resolution

This pathway is preferred for multi-gram to kilogram scale production due to the low cost of reagents and mild conditions.

Step 1: Knoevenagel Condensation

Reaction of 3-hydroxybenzaldehyde with malonic acid and ammonium acetate yields the racemic


-amino acid.
  • Reagents: 3-Hydroxybenzaldehyde, Malonic acid,

    
    , Ethanol.
    
  • Conditions: Reflux, 6-12 hours.

  • Yield: Typically 60-75% (Racemic).

Step 2: Enzymatic Resolution

To isolate the (R)-enantiomer, the racemic ethyl ester is subjected to lipase-catalyzed hydrolysis.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase (PGA).

  • Selectivity: The enzyme selectively hydrolyzes the (S)-ester to the acid (or vice versa depending on enzyme specificity), leaving the desired (R)-ester or acid enriched.

  • Purification: Partitioning between aqueous base (acid form) and organic solvent (ester form).

Step 3: Boc-Protection

The resolved (R)-amino acid is protected to ensure compatibility with Solid Phase Peptide Synthesis (SPPS).

Detailed Protocol: Boc-Protection of (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid

Objective: Convert the free amino acid (CAS 780749-95-3) to its N-Boc derivative.

Reagents:

  • Starting Material: (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) (2.5 eq) or NaOH (2M solution)

  • Solvent: 1,4-Dioxane/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, suspend 10.0 g (55 mmol) of the free amino acid in 50 mL water and 50 mL 1,4-dioxane.

  • Basification: Cool to 0°C. Add TEA (19 mL, 137 mmol) dropwise to solubilize the zwitterion. Ensure pH is >9.

  • Addition: Add

    
     (13.2 g, 60.5 mmol) dissolved in 20 mL dioxane dropwise over 30 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 12-18 hours. Monitor by TLC (ninhydrin stain should be negative) or HPLC.

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Dilute the remaining aqueous residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted

      
      .
      
    • Acidify the aqueous layer carefully to pH 2-3 using 1M

      
       or 1N HCl. Caution: 
      
      
      
      evolution.
    • Extract the product into Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    
  • Recrystallization: Purify using Ethyl Acetate/Hexanes to obtain white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Hydroxybenzaldehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid, NH4OAc) Start->Step1 Reflux, EtOH Racemic Intermediate: Racemic 3-Amino-3-(3-hydroxyphenyl)propionic acid Step1->Racemic 60-75% Yield Step2 Step 2: Enzymatic Resolution (Lipase CAL-B / Esterification) Racemic->Step2 Kinetic Resolution Resolved Key Intermediate: (R)-Enantiomer (Free Acid) Step2->Resolved Hydrolysis/Separation Step3 Step 3: Boc Protection (Boc2O, Base, Dioxane/H2O) Resolved->Step3 pH > 9, 0°C to RT Final Final Product: Boc-(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid Step3->Final Acidify & Extract

Figure 1: Step-wise synthesis pathway from commodity aldehyde to protected chiral building block.

Applications in Drug Discovery[2][3]

Peptidomimetics & Protease Stability

The


-amino acid backbone introduces an extra methylene group (

) between the carboxylic acid and the amine. This modification alters the peptide bond geometry, rendering it unrecognizable to most endogenous proteases (e.g., pepsin, trypsin).
  • Tyrosine Mimicry: The 3-hydroxyphenyl group mimics the phenolic side chain of Tyrosine (Tyr).

  • Enkephalin Analogs: Used to replace Tyr in enkephalins (Tyr-Gly-Gly-Phe-Leu) to increase half-life while maintaining receptor affinity.

Integrin Antagonists (RGD Mimetics)

Integrins, particularly


 and 

, recognize the RGD (Arg-Gly-Asp) sequence. Small molecule antagonists often replace the flexible Gly-Asp dipeptide with a rigid scaffold.
  • Mechanism: The

    
    -amino acid provides a specific distance and orientation between the basic arginine mimic and the acidic carboxylate, critical for fitting into the integrin binding pocket.
    
  • Selectivity: The (R)-configuration of the 3-aryl substituent dictates the vector of the side chain, often enhancing selectivity for specific integrin subtypes involved in thrombosis or tumor angiogenesis.

Pharmacophore Mapping Diagram

Pharmacophore cluster_ligand Ligand Interaction Points Integrin Integrin Receptor (Binding Pocket) Carboxyl Acidic Terminus (Asp Mimic) Carboxyl->Integrin Metal Ion Coordination (MIDAS) Scaffold Boc-Beta-Amino Scaffold (Rigid Linker) Scaffold->Carboxyl Distance Control SideChain 3-Hydroxyphenyl (Hydrophobic/H-Bond) Scaffold->SideChain (R)-Stereochemistry Amine N-Terminus (Link to Arg Mimic) Scaffold->Amine SideChain->Integrin Pi-Stacking / H-Bond

Figure 2: Pharmacophore mapping of the beta-amino acid scaffold within an integrin binding pocket.

Quality Control & Storage

To ensure reproducibility in biological assays, the following QC parameters are mandatory:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)

Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)

(R-isomer)
Identity

-NMR (DMSO-

)
Conforms to structure
Residual Solvent GC-Headspace

ppm (Dioxane/EtOAc)
Water Content Karl Fischer

Storage: Store at +2°C to +8°C in a desiccator. Stable for >2 years if protected from moisture.

References

  • Sigma-Aldrich. (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Product Page. Retrieved from

  • MedChemExpress. 3-(3-Hydroxyphenyl)propionic acid: Endogenous Metabolite and eNOS Activator. Retrieved from

  • Organic Syntheses. Preparation of Beta-Amino Acids via Arndt-Eistert Homologation. Org. Synth. 2005 , 82, 134. Retrieved from

  • MDPI Molecules. Synthesis and Biological Evaluation of Integrin Antagonists. Molecules 2016 , 21(10), 1364. Retrieved from

  • National Institutes of Health (PMC). Enzymatic resolution of beta-amino acids. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Coupling Strategies for Boc-Protected Amino Acids Using HATU and HBTU

Executive Summary The synthesis of complex peptides using tert-butyloxycarbonyl (Boc) chemistry remains a gold standard for assembling difficult sequences and thioester-generating resins, despite the prevalence of Fmoc c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of complex peptides using tert-butyloxycarbonyl (Boc) chemistry remains a gold standard for assembling difficult sequences and thioester-generating resins, despite the prevalence of Fmoc chemistry. However, the efficiency of Boc-SPPS (Solid Phase Peptide Synthesis) hinges critically on the coupling protocol.[1] While carbodiimides (DCC/DIC) were historically dominant, uronium/aminium salts like HBTU and HATU offer superior kinetics.[1]

This guide provides a technical deep-dive into utilizing these reagents for Boc-protected amino acids. It addresses the specific challenges of Boc chemistry—primarily the requirement for in situ neutralization to prevent aggregation and the management of reactive intermediates to minimize racemization.

Mechanistic Principles & Reagent Architecture[1]

To optimize coupling, one must understand that commercial HBTU and HATU are not actually "uronium" salts as originally believed, but guanidinium (aminium) salts .[1]

  • HBTU: N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide.[1][2]

  • HATU: N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide.[1][2]

The "Neighboring Group Effect" (HATU Advantage)

While both reagents generate an active ester, HATU incorporates a pyridine nitrogen (7-azabenzotriazole) instead of the benzene ring found in HBTU.[1]

  • Electron Withdrawal: The pyridine ring is more electron-deficient, making the leaving group (HOAt) a better nucleofuge than HOBt.[1]

  • Anchimeric Assistance: The N7 nitrogen of the HOAt moiety can form a hydrogen bond with the incoming amine, stabilizing the transition state and accelerating the aminolysis rate by up to 100-fold compared to HBTU.

Diagram 1: Activation & Aminolysis Pathway

The following diagram illustrates the activation of a Boc-Amino Acid by HATU/HBTU, highlighting the critical transition from the Guanidinium species to the Active Ester.

CouplingMechanism cluster_inputs Reagents BocAA Boc-Amino Acid (Carboxylate) Intermediate O-Acyl Urea (Unstable) BocAA->Intermediate Activation Base Base (DIEA/NMM) Base->Intermediate Deprotonation Reagent Coupling Reagent (HATU/HBTU) Reagent->Intermediate ActiveEster Active Ester (OBt or OAt) Intermediate->ActiveEster Rearrangement SideProduct Byproduct (Tetramethylurea) Intermediate->SideProduct Elimination Product Peptide Bond (Amide) ActiveEster->Product Aminolysis (Rate Limiting Step) HATUNote HATU Specific: Pyridine N stabilizes transition state ActiveEster->HATUNote Amine Resin-bound Amine (R-NH2) Amine->Product HATUNote->Product

Figure 1: Mechanistic pathway of HATU/HBTU mediated coupling. Note that the "Active Ester" formation is the key intermediate that reacts with the amine.

Comparative Analysis: HBTU vs. HATU

FeatureHBTU (Standard)HATU (High-Performance)
Leaving Group Benzotriazole (OBt)7-Azabenzotriazole (OAt)
Reactivity Moderate to HighVery High (Fast kinetics)
Racemization Risk Low (unless base is excessive)Very Low (due to rapid coupling)
Steric Hindrance Struggles with N-methyls, AibExcellent for hindered residues
Cost Low (Workhorse reagent)High (Use for difficult steps)
Solubility Good in DMFGood in DMF
Best Use Case Routine Boc-amino acids (Gly, Ala, Leu)Valuable/Hindered AAs (Arg, Cys, His)

Critical Protocol: In Situ Neutralization for Boc-SPPS

In Boc chemistry, the N-terminal protecting group is removed with Trifluoroacetic Acid (TFA).[1][] This leaves the amine as a TFA salt (


).[1]

The Trap: If you wash the resin and add HBTU without sufficient base, the amine remains protonated and unreactive. If you add base before the coupling reagent (a "neutralization wash"), the free amine can aggregate or undergo side reactions.[1]

The Solution: In Situ Neutralization .[4][5] This protocol, pioneered by Kent and Alewood, involves adding the activated amino acid mixture directly to the protonated resin salt.[1] The base in the coupling mixture neutralizes the resin-bound amine at the exact moment of coupling, maximizing concentration and minimizing aggregation.

Protocol 1: High-Efficiency "In Situ Neutralization" (Recommended)[1]

Applicability: Solid Phase Peptide Synthesis (Boc Chemistry).[1][4][5][6][7] Reagents:

  • 0.5 M HBTU or HATU in DMF.[1][8]

  • Boc-Amino Acid (0.5 M in DMF).[1]

  • DIEA (Diisopropylethylamine), neat.[1]

Step-by-Step Workflow:

  • Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes).[1]

  • Flow Wash: Rapidly wash resin with DMF (flow wash for 30 seconds).[1][5][6][7] Do not neutralize yet.

  • Activation (Prepare immediately before use):

    • Combine Boc-Amino Acid (1.1 mmol) and HBTU/HATU (1.0 mmol) in a vial. Note: Use a slight deficit of reagent to prevent guanidinylation.

    • Add DMF to dissolve.[1][8][9][10]

    • Add DIEA (3.0 mmol).[1] Calculation: 1 eq for activation + 2 eq to neutralize the resin TFA salt.

  • Coupling:

    • Immediately add the activated solution to the protonated (TFA-salt) resin.[1]

    • Shake/vortex for 10–20 minutes.

  • Drain & Wash: Drain reaction vessel and wash with DMF (1 x 1 min).

Protocol 2: Standard Solution Phase Coupling

Applicability: Fragment condensation or solution-phase synthesis.[1][8][10]

  • Dissolution: Dissolve Boc-Amino Acid (1.0 eq) in dry DMF or DCM.

  • Activation: Add HBTU or HATU (1.0 eq) and DIEA (2.0 eq). Stir for 2–3 minutes to form the active ester.

  • Addition: Add the amine component (1.0 eq).

  • Reaction: Monitor by TLC or HPLC. Reaction is usually complete in 30–60 minutes.[1]

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M HCl (briefly, to avoid Boc removal), and Brine.

Visual Workflow: The In Situ Cycle

The following diagram details the specific flow for the In Situ Neutralization protocol, distinguishing it from standard Fmoc flows.

InSituProtocol cluster_activation 3. Pre-Activation (In Vial) Start Start Cycle: Boc-Peptide-Resin TFA 1. Deprotection (100% TFA, 2 min) Start->TFA Wash 2. Flow Wash (DMF, 30 sec) TFA->Wash Resin is R-NH3+ TFA- Couple 4. Coupling (Add Mix to Protonated Resin) Wash->Couple Do NOT Neutralize here Mix Mix: Boc-AA + HBTU + DIEA (Excess Base for Resin Salt) Mix->Couple Add Activated Ester Drain 5. Drain & Wash Couple->Drain Check Kaiser Test (Blue = Fail, Colorless = Pass) Drain->Check Check->Couple Fail (Re-couple) End Next Cycle Check->End Pass

Figure 2: The "In Situ Neutralization" workflow for Boc-SPPS. Note the absence of a separate neutralization step before coupling.

Troubleshooting & Optimization

Guanidinylation (Capping)[1]
  • Symptom: Mass spec shows +99 Da (HBTU) or +100 Da (HATU) on the N-terminus.[1]

  • Cause: Reaction of the amine with the HBTU/HATU reagent itself, rather than the amino acid. This happens if the reagent is in excess over the carboxylic acid.

  • Fix: Always use a slight deficit of coupling reagent relative to the amino acid (e.g., 1.1 eq AA : 1.0 eq HBTU).[1]

Racemization[1][3][9]
  • Symptom: Appearance of diastereomers in HPLC.[1]

  • Cause: Histidine and Cysteine are prone to racemization via oxazolone formation if base concentration is too high or activation time is too long.[1]

  • Fix:

    • For His/Cys: Use HATU exclusively.

    • Use Collidine (TMP) instead of DIEA as the base; it is weaker and less likely to extract the alpha-proton.

Aggregation (Difficult Sequences)
  • Symptom: Incomplete coupling despite long reaction times.[1]

  • Fix:

    • Switch from HBTU to HATU.

    • Use "Magic Mixture" solvents: DMF/DCM (1:[1]1) or add chaotropic salts like LiCl (0.4M) to the coupling mixture.[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][10] An efficient peptide coupling additive.[1] Journal of the American Chemical Society. [1]

  • Knorr, R., et al. (1989).[1][11] New coupling reagents in peptide chemistry. Tetrahedron Letters. (Establishment of HBTU structure). [1]

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992).[1] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[1]

  • Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation methods. Methods in Enzymology. [1]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid. This compound is a critical chiral building block in pharmaceutical synthesis, where its purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] The described method is designed for accuracy, precision, and high throughput, making it suitable for both quality control laboratories and research and development settings. The protocol includes detailed procedures for sample and mobile phase preparation, instrument setup, system suitability testing, and data analysis.

Introduction and Scientific Principle

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a protected amino acid derivative valued for its role in peptide synthesis and drug development.[2] The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates controlled reactions in multi-step syntheses.[3][4] Ensuring the chemical purity and chiral integrity of this intermediate is paramount for producing consistent and high-quality end products.[4]

This method leverages reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[5] The analyte, being a moderately polar aromatic compound, is retained on the hydrophobic C18 column and eluted by a gradient of an organic solvent (acetonitrile) and an aqueous, acidified mobile phase.[6][7] The inclusion of trifluoroacetic acid (TFA) in the mobile phase serves two key functions: it maintains a low pH to ensure consistent protonation of the analyte's carboxylic acid and amino groups, and it acts as an ion-pairing agent to minimize peak tailing by masking active silanol sites on the stationary phase, thereby improving peak shape and resolution.[8][9][10] Detection is performed using a UV detector at a wavelength where the phenyl group exhibits strong absorbance.

Experimental Apparatus and Conditions

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid reference standard and sample.

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or deionized (DI).

    • Trifluoroacetic acid (TFA), HPLC grade.

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Chromatographic Conditions

The quantitative data and parameters for the HPLC method are summarized in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase chemistry provides excellent retention for aromatic compounds.
Mobile Phase A 0.1% (v/v) TFA in WaterAcidified aqueous phase ensures analyte protonation and good peak shape.[8][9]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic modifier for eluting the analyte from the nonpolar stationary phase.
Gradient Elution 20% to 80% B over 15 minProvides efficient separation of the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 220 nmThe phenyl group provides strong absorbance at this wavelength for high sensitivity.
Injection Volume 10 µLStandard volume to ensure sharp peaks without overloading the column.
Run Time 20 minutesAllows for elution of all components and column re-equilibration.

Protocols and Methodologies

Solution Preparation
  • Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 999 mL of HPLC-grade water in a 1 L flask. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile in a 1 L flask. Mix thoroughly and degas before use.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v) with 0.1% TFA.

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall experimental process, from preparation to final data analysis, is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (A & B) sst System Suitability Test (SST) prep_mobile->sst prep_std Reference Standard Solution Prep prep_std->sst prep_sample Sample Solution Prep inject_sample Inject Samples prep_sample->inject_sample inject_std Inject Standard sst->inject_std If SST Passes inject_std->inject_sample integrate Peak Integration inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[11][12] This is an integral part of the analytical procedure to ensure the system is adequate for the analysis to be performed.[12][13] Make five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on common pharmacopeial requirements.[14][15]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and indicates good separation performance.
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the system over multiple injections.
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 3.3.

  • If SST criteria are met, inject the diluent once as a blank to ensure no carryover or system contamination.

  • Inject the Reference Standard Solution once.

  • Inject each Sample Solution in duplicate.

  • Inject the Reference Standard Solution again after a series of sample injections (e.g., every 10 samples) to monitor system stability.

Data Analysis and Results

Purity Calculation

For each sample chromatogram, identify and integrate the peak corresponding to Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid and all impurity peaks. The purity is calculated using the area percent method, which assumes that all components have a similar UV response at the detection wavelength.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Principles

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[16][17] This developed method should be validated in accordance with ICH Q2(R1) guidelines.[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a suitable and reliable technique for determining the purity of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid. The use of a C18 column with a gradient elution of acetonitrile and 0.1% TFA in water provides excellent separation and peak shape. The protocol includes robust system suitability criteria to ensure the validity of the results, making it a valuable tool for quality assurance in the pharmaceutical industry.

References

  • Crawford Scientific. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • A&A Pharmachem. Boc-R-3-Amino-3-(2-hydroxyphenyl)propionic Acid: Your Partner for Advanced Chemical Sourcing. Retrieved from [Link]

  • Environmental Science & Technology. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • Restek. System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • National Center for Biotechnology Information. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Chemical Forums. the role of TFA on Reverse phase chromatography?. Retrieved from [Link]

  • Chromedia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • PubChem. 3-(3'-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

Sources

Method

Application Note: 1H NMR Characterization of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic Acid

This Application Note is designed as a definitive technical guide for the structural validation of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid using 1H NMR spectroscopy. It synthesizes theoretical prediction with...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the structural validation of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid using 1H NMR spectroscopy. It synthesizes theoretical prediction with empirical data from homologous beta-amino acid systems.[1]

[1][2]


H NMR)
Solvent System:  DMSO-

(Recommended)[1][2][3]

Introduction

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a chiral


-amino acid derivative critical in peptidomimetic drug design.[1][2] Unlike standard 

-amino acids, this molecule possesses an extended backbone (C2-C3) and a specific 3-hydroxyphenyl pharmacophore.[1][2] Accurate characterization requires resolving the diastereotopic methylene protons (

-position) and confirming the meta-substitution pattern of the aromatic ring.[1]

This protocol establishes a self-validating NMR workflow to confirm structural identity, stereochemical integrity, and purity.[2][3]

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation or exchange broadening.[1][2]

  • Mass: Weigh 5.0 – 10.0 mg of the solid compound.

  • Solvent: Add 600 µL of DMSO-

    
      (99.9% D).
    
    • Rationale: DMSO is superior to CDCl

      
       for this application.[1][3] The polar carboxylic acid and phenolic hydroxyl groups often lead to poor solubility or broad line shapes in chloroform. DMSO slows proton exchange, allowing observation of the amide (-NH) and phenolic (-OH) protons, which are critical diagnostic handles.[1][2][3]
      
  • Vessel: Transfer to a clean, dry 5 mm NMR tube. Cap immediately to prevent moisture absorption (H

    
    O signal interferes at ~3.33 ppm).[1]
    
  • Homogenization: Sonicate for 30 seconds or vortex until the solution is visually clear.

Acquisition Parameters

Set up the spectrometer (minimum 400 MHz recommended) with the following validated parameters:

ParameterSettingRationale
Pulse Sequence zg30 or zgStandard 1D proton with 30° flip angle for quantitative reliability.[1][2]
Spectral Width -2 to 14 ppmCaptures high-field Boc signals and low-field carboxylic/phenolic protons.[1][2]
Relaxation Delay (D1)

2.0 s
Ensures full relaxation of the intense Boc methyl protons (T1 is long).[1][2][3]
Scans (NS) 16 or 32Sufficient S/N for >5 mg samples.[1][2][3]
Temperature 298 K (25°C)Standard ambient temperature.[1][2][3]
Data Processing[3]
  • Window Function: Apply exponential multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Perform manual phasing; automatic routines may fail on the broad carboxylic peak.[3]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the baseline, essential for accurate integration of the aromatic region.[3]

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Structural Analysis & Assignments

The Chemical Shift Map

The following table details the expected chemical shifts, multiplicities, and coupling constants.[3] Note that values may shift slightly (


 0.1 ppm) depending on concentration and temperature.[1][3]

Table 1: 1H NMR Assignment in DMSO-


 (400 MHz) 
Position

(ppm)
MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
COOH 12.0 - 12.5Broad Singlet1H-Carboxylic acid proton; highly exchangeable.[1][2]
Ph-OH 9.2 - 9.4Broad Singlet1H-Phenolic proton; visible in DMSO, absent in D

O/CD

OD.[1][2]
NH 7.3 - 7.6Doublet1H

Amide proton coupled to the chiral methine (C3-H).[1][2]
Ar-H5 7.0 - 7.1Pseudo-triplet1H

Meta-proton on the ring; coupled to H4 and H6.[1][2]
Ar-H2 6.6 - 6.7Singlet (broad)1H-Isolated between alkyl and OH groups; narrow splitting.[1][2]
Ar-H4/H6 6.6 - 6.8Multiplet/Doublets2H-Ortho and Para protons relative to the alkyl chain.[1][2]
C3-H 4.8 - 5.1Multiplet (q)1H-Chiral center methine; deshielded by N, Ar, and COOH proximity.[1][2]
C2-H

2.5 - 2.7dd (ABX)1H

Diastereotopic methylene proton (

to COOH).[1][2][3]
C2-H

2.4 - 2.6dd (ABX)1H

Diastereotopic methylene proton; often overlaps with DMSO.[1][2][3]
Boc 1.35 - 1.38Singlet9H-tert-Butyl methyl groups; intense diagnostic singlet.[1][2]
Key Diagnostic Features (Self-Validation)

1. The ABX System (C2/C3 Backbone): The C2 methylene protons are adjacent to a chiral center (C3), making them diastereotopic (chemically non-equivalent).[1][3] They will not appear as a simple doublet.

  • Expectation: Two sets of double-doublets (dd) in the 2.4–2.7 ppm range.[1]

  • Risk: One of these signals often overlaps with the residual DMSO solvent peak at 2.50 ppm. Use 2D HSQC or COSY if integration is ambiguous.

2. The Meta-Substituted Aromatic Pattern: The 3-hydroxyphenyl group has a distinct substitution pattern compared to a standard phenyl (monosubstituted) or 4-hydroxyphenyl (para-substituted) ring.[1][2]

  • Para-substituted (e.g., Tyrosine): Shows two symmetric doublets (AA'BB' system).[1][2][3]

  • Meta-substituted (Target): Shows a complex 4-proton pattern.[1][2] Look for the singlet-like H-2 at ~6.7 ppm and the pseudo-triplet H-5 at ~7.1 ppm.[1] This confirms the position of the hydroxyl group.

3. Boc Group Integrity: The Boc singlet at ~1.37 ppm must integrate to 9H relative to the aromatic protons (4H).[3]

  • Calculation: Set the aromatic region (6.6–7.2 ppm) to 4.00. The Boc peak should be 9.00

    
     0.5.[3]
    
  • Deviation: If the Boc integral is < 9, deprotection may have occurred.[3] If > 9, check for residual Boc-anhydride (often shifts slightly upfield ~1.45-1.50 ppm).[1][2]

Visualization of Workflow

The following diagram illustrates the logical flow for characterizing this molecule, including decision nodes for troubleshooting.

NMR_Workflow Step1 Sample Prep 5-10mg in DMSO-d6 Step2 Acquisition 1H NMR (zg30), 16 Scans Step1->Step2 Step3 Processing Phase, Baseline, Integrate Step2->Step3 Check1 Check: Boc Signal (Singlet ~1.37 ppm) Step3->Check1 Pass1 Integral = 9H? Check1->Pass1 Check2 Check: Aromatic Pattern (Meta-substitution) Pass1->Check2 Yes Error1 Impurity: Boc-Anhydride or Deprotection Pass1->Error1 No (<8H or >10H) ResultOK VALIDATED STRUCTURE Confirm Purity Check2->ResultOK H2(s), H5(t) present Error2 Wrong Isomer (Para vs Meta) Check2->Error2 AA'BB' Pattern (Para)

Figure 1: Logical workflow for the NMR validation of Boc-beta-amino acid derivatives.

Troubleshooting & Impurity Profiling

Common impurities from the synthesis of Boc-amino acids include:

ImpurityChemical Shift (

)
MultiplicityOrigin
Boc-Anhydride (Boc

O)
~1.45 - 1.50SingletExcess reagent from protection step.[1][2]
tert-Butanol ~1.10 - 1.20SingletHydrolysis product of Boc group.[1][2]
Ethyl Acetate 4.03 (q), 1.99 (s), 1.17 (t)VariousResidual extraction solvent.[2][3]
Water ~3.33Broad SingletHygroscopic solvent/sample.[2][3]
Dicyclohexylurea (DCU) ~1.0 - 1.8 (m), 5.6 (s)MultipletByproduct if DCC coupling was used.[1][2][3]

Critical Check: If the integration of the Boc signal is significantly higher than expected, check for the satellite peaks of Boc-anhydride or tert-butanol.[1]

References

  • PubChem Compound Summary: 3-(3-Hydroxyphenyl)propionic acid.[1][2][4] National Center for Biotechnology Information.[1][3] Accessed Oct 2023.[1] Link[1][2][3]

  • Sigma-Aldrich: Boc-beta-Ala-OH Product Specification. Accessed Oct 2023.[1] Link[1][2][3]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] J. Org.[1][3][5][6] Chem. 1997, 62, 21, 7512–7515.[2][3] (Standard for solvent residual peaks). Link[1][2][3]

  • Chem-Impex Int'l: Boc-(R)-3-amino-3-(3-hydroxyphenyl)propionic acid.[1][2] Accessed Oct 2023.[1] Link

  • FooDB: 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (Spectral Data Reference).[1][2] Link[1][2][3]

Sources

Application

Application Note: In Situ Neutralization for Boc SPPS with 3-Hydroxyphenyl Propionic Acid Derivatives

Executive Summary This Application Note details a high-efficiency protocol for the incorporation of 3-hydroxyphenyl propionic acid (HPP) and its derivatives during Boc solid-phase peptide synthesis (SPPS) . While standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-efficiency protocol for the incorporation of 3-hydroxyphenyl propionic acid (HPP) and its derivatives during Boc solid-phase peptide synthesis (SPPS) .

While standard Boc protocols utilize a distinct neutralization step (typically 10% DIEA/DMF) prior to coupling, this method promotes peptide aggregation in "difficult" sequences and increases the risk of side reactions (e.g., premature termination or racemization). By employing In Situ Neutralization (pioneered by Schnölzer & Kent), we maintain the peptide-resin in a protonated, disaggregated state until the precise moment of acylation. This is particularly critical for HPP derivatives, where the phenolic hydroxyl group presents a risk of O-acylation if exposed to prolonged basic conditions without rapid consumption of the activated carboxylate.

Scientific Rationale & Mechanism

The Challenge of Standard Neutralization

In classical Boc SPPS, the trifluoroacetate (TFA) salt of the N-terminal amine is neutralized with a tertiary base, followed by extensive washing.

  • Aggregation: Neutral peptide chains often form intermolecular hydrogen bonds (beta-sheets) within the resin matrix, causing "resin collapse." This sterically hinders the incoming activated amino acid, leading to deletion sequences.

  • Phenolic Reactivity: When coupling HPP derivatives (often used as precursors for Bolton-Hunter radiolabeling), the phenolic hydroxyl is nucleophilic. If the coupling is slow due to aggregation, the activated carboxylate may esterify with the phenol of a neighboring chain or the HPP molecule itself (if unprotected), forming depsipeptides.

The In Situ Advantage

The in situ neutralization protocol eliminates the separate neutralization wash.[1] The resin-bound amine remains protonated (and solvated/disaggregated) until the addition of the activated amino acid mixture, which contains sufficient base to simultaneously neutralize the resin and drive the coupling.

Key Mechanistic Benefits:

  • Kinetic Superiority: The amine is released only in the presence of a high concentration of activated acylating species (

    
    ).
    
  • Side Reaction Mitigation: Minimizes the exposure of the HPP phenol to base in the absence of an electrophile, reducing oxidative risks.

Mechanism of Action Diagram

InSituMechanism Figure 1: Kinetic pathway of In Situ Neutralization preventing aggregation. ResinSalt Peptide-Resin (TFA Salt) Protonated & Solvated Transition Simultaneous Neutralization & Acylation ResinSalt->Transition Add Reagents Reagent Activated HPP + Excess DIEA (High Concentration) Reagent->Transition Product Coupled Peptide-Resin (Stable) Transition->Product Fast Kinetics (<10 min)

Materials & Reagents

Reagents
  • Resin: Boc-Leu-PAM resin (or relevant Boc-AA-PAM/MBHA).

  • HPP Derivative: 3-(4-hydroxyphenyl)propionic acid (Desamino-Tyrosine) or protected equivalent (e.g., Boc-3-amino-3-(4-hydroxyphenyl)propionic acid).

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU for sterically hindered couplings.

  • Base: N,N-Diisopropylethylamine (DIEA), Biotech Grade.

  • Solvent: DMF (N,N-dimethylformamide), amine-free.

  • Deprotection: 100% TFA (Trifluoroacetic acid).[2]

Stock Solutions
SolutionCompositionStability
0.5M HBTU 19g HBTU in 100mL DMF2 Weeks (Dark)
DIEA (Pure) Used neat or 2M in NMPIndefinite
HPP Stock 0.5M in DMF (Freshly prepared)Use immediately

Experimental Protocols

Protocol A: The In Situ Neutralization Cycle

This cycle replaces the standard Boc cycle for the entire synthesis or just the HPP coupling step.

Pre-requisite: The resin is currently in the Boc-protected state.[3]

  • Boc Deprotection:

    • Treat resin with 100% TFA (2 x 1 min flow washes).

    • Note: Standard protocols use 50% TFA/DCM. The Kent protocol uses 100% TFA for speed and efficiency.

  • Flow Wash:

    • Wash with DMF (Flow for 30–45 seconds).

    • CRITICAL: Do NOT wash with DIEA. The resin must remain as the TFA salt.

  • Activation (Prepare immediately before addition):

    • Calculate reagents for a 4-fold excess relative to resin loading.

    • In a vial, mix:

      • 1.0 eq HPP Derivative (0.5M in DMF)

      • 0.9 eq HBTU (0.45M in DMF) — Slight deficit prevents capping by uronium salts.

      • 2.5 eq DIEA (Pure).

    • Stoichiometry Logic: 1.0 eq of DIEA neutralizes the HPP acid. 1.0 eq neutralizes the resin-bound TFA salt. 0.5 eq maintains basic pH for coupling.

    • Shake for 30 seconds to activate.

  • Coupling:

    • Add the activated mixture directly to the swollen TFA-peptide-resin.

    • Agitate for 10–15 minutes .

    • Note: In situ coupling is extremely fast. 10 minutes is usually sufficient.

  • Wash:

    • Drain and wash with DMF (1 x 30s).[2][4]

    • Take a resin sample for Kaiser Test (Ninhydrin).

Protocol B: Handling Unprotected Phenols

If using unprotected 3-hydroxyphenyl propionic acid, the risk of O-acylation exists if the carboxylic acid activation is sluggish.

  • Modification: Use HATU instead of HBTU to accelerate the acylation of the amine, kinetically favoring amide bond formation over ester formation.

  • Post-Coupling Wash:

    • If O-acylation is suspected (e.g., via HPLC analysis showing +Mass of HPP), treat the resin with 20% Piperidine/DMF or Hydrazine/DMF for 5 minutes. This selectively cleaves the labile phenolic ester without harming the amide backbone or the benzyl-ester resin linkage.

Workflow Visualization

ProtocolFlow Figure 2: Step-by-step workflow for In Situ Neutralization coupling. cluster_Activation Reagent Prep (Simultaneous) Start Start: Boc-Peptide-Resin Step1 1. Deprotection 100% TFA (2 x 1 min) Start->Step1 Step2 2. Flow Wash DMF (30 sec) (Resin remains TFA Salt) Step1->Step2 Step3 3. Coupling Add Activated Mix to Resin (10-15 min) Step2->Step3 Direct Addition Act1 HPP Derivative + HBTU + DIEA Act1->Step3 Step4 4. QC Check Kaiser Test Step3->Step4 Decision Blue? Step4->Decision End Proceed to Cleavage/Next Cycle Decision->End No (Yellow) Recouple Re-couple (Protocol B) Decision->Recouple Yes Recouple->Step3

Troubleshooting & Quality Control

Data Comparison: Standard vs. In Situ

The following table illustrates typical purity improvements observed when coupling hydrophobic residues or HPP derivatives using this protocol.

ParameterStandard Neutralization (DIEA Wash)In Situ Neutralization (Kent Protocol)
Coupling Time 60–120 mins10–15 mins
Aggregation Risk High (Resin collapse in DMF)Low (Charge repulsion maintains swelling)
HPP Coupling Yield ~85% (Variable due to sterics)>99% (Consistent)
Side Reactions Potential Diketopiperazine (DKP)DKP Eliminated (Rapid coupling)
Common Issues
  • Issue: Kaiser test is slightly blue after 15 mins.

    • Solution: Do not extend time. Drain and re-couple using fresh reagents. Extended time promotes racemization, not coupling.

  • Issue: Low solubility of HPP derivative.

    • Solution: Dissolve HPP in a minimal amount of NMP (N-methyl-2-pyrrolidone) or DMSO before adding to the DMF/HBTU mixture.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[4] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link

  • Alewood, P., Alewood, D., Miranda, L., Love, S., Meutermans, W., & Wilson, D. (1997).[5] Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in Enzymology, 289, 14-29.[5] Link

  • Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Biochemical Journal, 133(3), 529–539. Link

Sources

Method

Application Note: Synthesis of Antibody-Drug Conjugates Using Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic Acid as a Hydrophilic Linker

Abstract & Strategic Rationale The therapeutic index of Antibody-Drug Conjugates (ADCs) is frequently compromised by the hydrophobicity of cytotoxic payloads, which leads to aggregation, rapid plasma clearance, and immun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The therapeutic index of Antibody-Drug Conjugates (ADCs) is frequently compromised by the hydrophobicity of cytotoxic payloads, which leads to aggregation, rapid plasma clearance, and immunogenicity.[1] This application note details the protocol for utilizing Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid (CAS: 500788-88-5) as a specialized hydrophilic spacer.

Unlike standard aliphatic spacers, this


-amino acid derivative incorporates a phenolic hydroxyl group and a rigid chiral backbone. These features serve two critical functions:
  • Solubility Enhancement: The phenolic moiety disrupts hydrophobic patches on the ADC surface, reducing aggregation.

  • Stability: The

    
    -amino acid backbone provides resistance to non-specific proteolytic cleavage in plasma, ensuring the payload is released only upon intracellular processing (if coupled with a cleavable trigger) or remains stably attached (if used as a non-cleavable spacer).
    

Chemical Properties & Reagent Data

PropertySpecification
Compound Name Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid
CAS Number 500788-88-5
Molecular Weight 281.31 g/mol
Formula C

H

NO

Purity Requirement

97% (HPLC), Enantiomeric Excess > 99%
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in water
Functional Handles Carboxylic Acid (C-term), Boc-Protected Amine (N-term), Phenol (Side-chain)

Strategic Workflow: Synthesis Architecture

The synthesis follows a convergent "Linker-Drug" approach. The propionic acid derivative is first coupled to the payload (or trigger), followed by deprotection and activation for antibody conjugation.

ADC_Synthesis Reagent Boc-(R)-3-Amino-3- (3-hydroxy-phenyl)-propionic acid Inter1 Intermediate 1: Boc-Linker-Payload Reagent->Inter1 Coupling (HATU/DIPEA) Payload Cytotoxic Payload (Amine-functionalized) Payload->Inter1 Inter2 Intermediate 2: NH2-Linker-Payload (Deprotected) Inter1->Inter2 Boc Removal (TFA/DCM) Activated Activated Linker-Drug (Maleimide-Linker-Payload) Inter2->Activated Functionalization (NHS-PEG-Mal) FinalADC Final ADC (Cysteine-Linked) Activated->FinalADC Bioconjugation (PBS pH 7.2) Antibody Reduced Antibody (Free Thiols) Antibody->FinalADC

Figure 1: Strategic workflow for integrating the


-amino acid spacer into an ADC construct. The pathway emphasizes the "Linker-Drug" assembly prior to bioconjugation.

Detailed Experimental Protocols

Phase A: Linker-Payload Assembly

Objective: Covalent attachment of the spacer to the payload (e.g., MMAE or a Doxorubicin derivative) via an amide bond.

Reagents:

  • Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid (1.2 eq)

  • Amine-bearing Payload (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Protocol:

  • Dissolution: Dissolve the Boc-protected linker and the Payload in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA to the solution, followed by HATU. Stir at

    
     for 10 minutes.
    
  • Coupling: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours under nitrogen.

    • Checkpoint: Monitor reaction progress via LC-MS (Target mass: Payload + Linker - H

      
      O).
      
  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (to remove excess base/HATU), saturated NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Isolate "Intermediate 1" via Flash Chromatography (DCM/MeOH gradient).

Phase B: Deprotection & Activation

Objective: Removal of the Boc group and installation of a maleimide handle for antibody conjugation.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or NHS-PEG

    
    -Maleimide.
    

Protocol:

  • Deprotection: Dissolve "Intermediate 1" in 20% TFA in DCM (v/v). Stir at RT for 30–60 minutes.

  • Evaporation: Remove solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. This yields the trifluoroacetate salt of "Intermediate 2".

  • Activation: Dissolve "Intermediate 2" in anhydrous DMF. Add DIPEA (4 eq) to neutralize the salt.

  • Functionalization: Add SMCC (1.5 eq). Stir at RT for 2 hours.

    • Mechanism:[2][][4] The NHS ester of SMCC reacts with the free amine of the linker.

  • Purification: Purify the "Activated Linker-Drug" via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to a powder.

Phase C: Bioconjugation (Cysteine-Maleimide)

Objective: Conjugation of the Activated Linker-Drug to the monoclonal antibody.

Reagents:

  • Monoclonal Antibody (e.g., IgG1), 10 mg/mL in PBS (pH 7.4).

  • TCEP (tris(2-carboxyethyl)phosphine).[4]

  • Activated Linker-Drug (from Phase B), 10 mM in DMSO.

Protocol:

  • Partial Reduction: Treat the antibody with TCEP (2.5 molar equivalents per mAb) at

    
     for 90 minutes. This targets inter-chain disulfides, typically yielding a Drug-Antibody Ratio (DAR) potential of ~4.[5]
    
  • Cooling: Cool the reduced antibody solution to

    
    .
    
  • Conjugation: Slowly add the Activated Linker-Drug (5–8 molar equivalents over mAb) to the antibody solution while swirling. Ensure final DMSO concentration is <10% to prevent denaturation.

  • Incubation: Incubate at

    
     for 1 hour.
    
  • Quenching: Add N-Acetylcysteine (20 eq over Linker-Drug) to quench unreacted maleimides.

  • Purification: Perform Tangential Flow Filtration (TFF) or size-exclusion chromatography (e.g., PD-10 column) into formulation buffer (e.g., Histidine/Trehalose, pH 6.0) to remove free drug.

Quality Control & Analytics

To validate the integrity of the ADC, the following analytical suite is mandatory:

MethodPurposeAcceptance Criteria
HIC-HPLC Determine Drug-Antibody Ratio (DAR) and distribution.Average DAR 3.5 – 4.5 (for TCEP reduction).
SEC-HPLC Quantify aggregates (High Molecular Weight species).> 95% Monomer; < 5% Aggregates.
RP-HPLC Measure free drug (unconjugated payload).< 1% Free Drug.
Endotoxin LAL Assay (for in vivo usage).< 0.1 EU/mg.

Troubleshooting Guide

  • Problem: High Aggregation (>10%)

    • Cause: The payload is too hydrophobic, overwhelming the hydrophilic benefit of the phenolic linker.

    • Solution: Increase the hydrophilicity of the activation step by using a PEGylated crosslinker (e.g., Mal-PEG

      
      -NHS) instead of SMCC in Phase B. The phenolic group works synergistically with PEG to mask hydrophobicity [1].
      
  • Problem: Low Conjugation Efficiency

    • Cause: Residual TFA from Phase B interfering with the pH during conjugation.

    • Solution: Ensure thorough co-evaporation with toluene or use a desalting column before the activation step. Verify pH is 7.2–7.5 before adding the Linker-Drug.

  • Problem: Linker Instability

    • Cause: Non-specific esterase activity if the payload is attached via an ester bond to the phenol.

    • Solution: Ensure the payload is coupled to the carboxylic acid (forming an amide) or the amine (forming a urea/amide). The phenolic OH should generally remain free to provide solubility, or be used for specific glycoside triggers (glucuronides) [2].

References

  • Hydrophilic Linker Design

    • Title: The role of hydrophilic linkers in next-generation antibody-drug conjug
    • Source: QxMD / Bioconjug
    • URL:[Link]

  • Beta-Glucuronide & Phenolic Linkers

    • Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.[]

    • Source: PMC - NIH.
    • URL:[Link]

  • Solid-Phase & Beta-Amino Acid Synthesis

    • Title: Solid-Phase Synthesis of -Amino Ketones Via DNA-Compatible Organoc
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General ADC Linker Catalog & Properties

    • Title: ADC Linker Development Services & Products.[][]

    • Source: BOC Sciences.[][]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding racemization during coupling of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Welcome to the technical support guide for the successful coupling of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid while preserving its stereochemical integrity. This resource is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the successful coupling of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid while preserving its stereochemical integrity. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique β-amino acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid prone to racemization during coupling?

A1: The primary mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[1] While the Boc protecting group on the nitrogen helps to suppress oxazolone formation to a large extent, the risk is not entirely eliminated, especially under harsh reaction conditions.[1][] Factors that can increase the risk of racemization include the choice of coupling reagent, the presence and strength of the base, reaction temperature, and activation time.[4][5]

For β-amino acids like the one , the propensity for racemization at the α-carbon (C2) is generally lower compared to α-amino acids because the chiral center is at the β-carbon (C3). However, epimerization at the β-carbon can still occur, particularly with over-activation or prolonged exposure to basic conditions.

Q2: Which class of coupling reagents is generally recommended to minimize racemization for this type of amino acid?

A2: Uronium/aminium-based reagents, particularly those incorporating N-hydroxybenzotriazole (HOBt) or its analogs, are highly recommended for minimizing racemization.[6][7] Reagents like HBTU, HATU, and HCTU have demonstrated high efficiency in peptide bond formation with low levels of epimerization.[6][8][9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for sterically hindered or challenging couplings as it reacts faster and can lead to less epimerization compared to HBTU.[6][8]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another excellent choice that effectively suppresses racemization and is a more cost-effective alternative to HATU.[10]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that incorporates an OxymaPure® moiety, offering high reactivity with minimal risk of racemization and avoiding the potentially explosive nature of HOBt/HOAt.[2][7]

Carbodiimide reagents like DCC or DIC, while effective, are more prone to causing racemization unless used in conjunction with an additive like HOBt or OxymaPure®.[2][6]

Q3: Do I need to protect the phenolic hydroxyl group on the phenyl ring before coupling?

A3: While not always strictly necessary, protecting the phenolic hydroxyl group is a prudent measure to avoid potential side reactions. The hydroxyl group is nucleophilic and can potentially react with the activated carboxylic acid, leading to ester formation or other undesired products. This is particularly relevant if a highly reactive coupling reagent or a catalyst like DMAP is used.[2]

Common protecting groups for phenols that are compatible with Boc-strategy solid-phase peptide synthesis (SPPS) include benzyl (Bzl) or 2,6-dichlorobenzyl (DCB) ethers. The choice of protecting group will depend on the overall synthetic strategy and the cleavage conditions planned for the final product.

Section 2: Troubleshooting Guide

Problem 1: Significant racemization or epimerization is detected in my final product.
  • Inappropriate Coupling Reagent:

    • Explanation: Carbodiimides (DCC, DIC, EDC) without additives are known to cause higher levels of racemization.[6]

    • Solution: Switch to a uronium/aminium salt reagent like HATU, HCTU, or COMU.[6][7] If using a carbodiimide is necessary, ensure the addition of an equimolar amount of a racemization suppressant such as HOBt or, preferably, OxymaPure®.[2][11]

  • Excessive Base or Incorrect Base Choice:

    • Explanation: Strong, sterically unhindered bases can readily abstract the α-proton from the activated intermediate, leading to racemization.[4] The amount of base is also critical; an excess can create a sufficiently basic environment for epimerization.

    • Solution: Use a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[4] Use the minimum amount of base required to neutralize any acid present and facilitate the reaction. For uronium/aminium reagents, typically 2 equivalents of DIPEA are sufficient.

  • Prolonged Pre-activation or Reaction Time:

    • Explanation: The longer the activated amino acid exists before reacting with the amine component, the greater the opportunity for racemization.[12]

    • Solution: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the amine component immediately. Monitor the reaction progress (e.g., using a Kaiser test in SPPS) and quench the reaction once it is complete.[10]

  • Elevated Reaction Temperature:

    • Explanation: Higher temperatures increase reaction rates but can also accelerate the rate of racemization, particularly for sensitive amino acids.[5][13]

    • Solution: Perform the coupling at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy to mitigate racemization.[2]

Problem 2: The coupling reaction is slow or incomplete, resulting in low yield.
  • Steric Hindrance:

    • Explanation: Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a β-amino acid and can be sterically demanding, potentially slowing down the coupling reaction.[14][15]

    • Solution: Employ a more powerful coupling reagent known to be effective for sterically hindered amino acids, such as HATU or COMU.[2][8] Increasing the equivalents of the amino acid and coupling reagent (e.g., to 1.5-2.0 equivalents) can also drive the reaction to completion.

  • Aggregation:

    • Explanation: In solid-phase synthesis, the growing peptide chain can aggregate, making the N-terminal amine less accessible for coupling.[16]

    • Solution:

      • Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture to disrupt hydrogen bonding.[16]

      • Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), but be mindful of the increased risk of racemization.[16] This should be a last resort and carefully monitored.

      • Microwave-assisted synthesis can be effective in overcoming aggregation and accelerating difficult couplings.[16]

  • Inadequate Activation:

    • Explanation: The coupling reagent may not be efficiently activating the carboxylic acid.

    • Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Verify the stoichiometry of all reagents. A pre-activation step of 1-5 minutes before adding the mixture to the amine component can sometimes be beneficial, but as noted above, this should be kept brief.[10][12]

Section 3: Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Racemization Control
Coupling ReagentAdditive RequiredRacemization RiskReactivityKey Considerations
DIC/DCC HOBt or OxymaPure®Moderate to HighGoodByproduct (DCU) is insoluble for DCC.[6] Best to use with an additive.[2][6]
HBTU/TBTU None (contains HOBt moiety)LowVery GoodCan cause guanidinylation of the N-terminus if used in excess.[2][6]
HATU None (contains HOAt moiety)Very LowExcellentMore reactive and often better for hindered couplings than HBTU.[6][8]
HCTU None (contains 6-Cl-HOBt moiety)Very LowExcellentMore reactive than HBTU, good alternative to HATU.[10]
COMU None (contains OxymaPure® moiety)Very LowExcellentSafer alternative to benzotriazole-based reagents; highly soluble.[2][7]
Diagram 1: The Racemization Pathway via Oxazolone Formation

This diagram illustrates the base-catalyzed mechanism of racemization for an N-protected amino acid during the activation step of peptide coupling.

Racemization cluster_activation Activation & Racemization cluster_coupling Coupling Reaction Activated_AA Activated Amino Acid (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Base -H₂O Peptide Desired Peptide (L-configuration) Activated_AA->Peptide +Amine Enolate Enolate Intermediate (Aromatic, Planar) Oxazolone->Enolate Base -H⁺ Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone +H⁺ Racemized_Peptide Racemized Peptide (D-configuration) Racemized_Oxazolone->Racemized_Peptide +Amine Amine Amine (R'-NH₂)

Caption: Mechanism of racemization via oxazolone intermediate.

Experimental Protocol: Low-Racemization Coupling using HATU

This protocol is a general guideline for coupling Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid in a solid-phase synthesis context.

Materials:

  • Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal amine deprotected

  • Nitrogen line for inert atmosphere

Procedure:

  • Amino Acid Solution Preparation:

    • In a clean, dry flask under an inert atmosphere (N₂), dissolve Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid (1.5 eq.) and HATU (1.45 eq.) in DMF.

    • Note: Using a slight excess of the amino acid relative to the coupling reagent helps prevent potential side reactions like guanidinylation of the free amine on the resin.[17]

  • Activation:

    • Add DIPEA (2.0 eq.) to the amino acid/HATU solution.

    • Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution may change color. Do not exceed 5 minutes to minimize the risk of racemization.[10][12]

  • Coupling:

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test to monitor the disappearance of the free primary amine. A negative Kaiser test (beads remain yellow) indicates the reaction is complete.

  • Washing:

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Diagram 2: Decision Workflow for Troubleshooting Coupling Reactions

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the coupling of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid.

Troubleshooting_Workflow Start Start: Coupling Issue Check_Racemization Is Racemization/ Epimerization Observed? Start->Check_Racemization Check_Completion Is the Reaction Incomplete or Slow? Check_Racemization->Check_Completion No Base_Temp Reduce Base Equivalents Lower Temperature (0°C) Use Weaker Base (Collidine) Check_Racemization->Base_Temp Yes Increase_Equiv Increase Equivalents of AA and Coupling Reagent Check_Completion->Increase_Equiv Yes End Re-evaluate Check_Completion->End No Change_Reagent_Rac Switch to Low-Racemization Reagent (HATU, COMU) Base_Temp->Change_Reagent_Rac Shorten_Activation Minimize Pre-activation Time Change_Reagent_Rac->Shorten_Activation Shorten_Activation->End Change_Reagent_Yield Switch to More Potent Reagent (HATU, COMU) Increase_Equiv->Change_Reagent_Yield Aggregation_Check Consider Aggregation? (SPPS specific) Change_Reagent_Yield->Aggregation_Check Solvent_MW Change Solvent (NMP) Use Microwave Aggregation_Check->Solvent_MW Yes Aggregation_Check->End No Solvent_MW->End

Caption: Troubleshooting decision tree for coupling reactions.

References

  • HCTU Technical Support Information Bulletin 1206 . (n.d.). Aapptec. Retrieved January 31, 2026, from [Link]

  • Barlos, K., & Gatos, D. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Amino Acids, 51(10-12), 1437–1446. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . (n.d.). Aapptec. Retrieved January 31, 2026, from [Link]

  • Coupling Reagents . (n.d.). Aapptec. Retrieved January 31, 2026, from [Link]

  • Hu, L., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • Rawel, H. M., et al. (2018). Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. Molecules, 23(2), 296. [Link]

  • Anderson, G. W., & Callahan, F. M. (1958). Racemization test in peptide synthesis. Journal of the American Chemical Society, 80(11), 2902–2903. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5683. [Link]

  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653–6660. [Link]

  • Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 135-140). Springer.
  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • Liu, F., et al. (2020). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Critical Reviews in Food Science and Nutrition, 60(16), 2706-2720. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5683. [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 447, 388-393. [Link]

  • Hartrampf, N., et al. (2020). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Carpino, L. A., et al. (1993). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. Tetrahedron Letters, 34(48), 7829-7832. [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Peptides 1996 (pp. 171-172). Springer.
  • "Amino acid". (2024, January 29). In Wikipedia. [Link]

  • El-Faham, A., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Tetrahedron Letters, 56(4), 547-550.
  • Zhang, W., et al. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 21(15), 5898-5902.
  • Commonly Used Coupling Reagents in Peptide Synthesis . (2025, August 28). Dilun Biotechnology. Retrieved January 31, 2026, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? . (2014, February 18). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic Acid

Introduction: The Solubility Paradox Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid presents a classic "push-pull" solubility challenge common in advanced peptidomimetics. You are balancing three distinct chemical d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid presents a classic "push-pull" solubility challenge common in advanced peptidomimetics. You are balancing three distinct chemical distinct moieties:

  • The Hydrophobic Tag: The tert-butyloxycarbonyl (Boc) group prefers non-polar organic solvents (DCM, EtOAc).

  • The Polar Core: The free carboxylic acid and the carbamate NH are strong Hydrogen Bond (H-bond) donors and acceptors.

  • The Critical Side Chain: The meta-hydroxyl phenol (3-OH) significantly increases polarity and introduces a secondary site for intermolecular H-bonding, leading to aggregation or "gelation" in low-polarity solvents.

This guide provides a validated framework to overcome these competing forces, ensuring your material remains in solution for coupling, purification, or analysis.

Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix to select the correct solvent based on your downstream application.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Notes
Polar Aprotic DMF, NMP, DMSO Excellent Peptide Coupling, Stock SolutionsGold Standard. Breaks intermolecular H-bonds effectively. High boiling points make removal difficult; use NMP for lower toxicity than DMF.
Halogenated DCM (CH₂Cl₂) Moderate to Poor Standard Coupling, swelling resinsRisk of Gelation. The compound may dissolve initially but precipitate/gel as concentration increases due to aggregation. Requires "Co-solvent Rescue" (see Protocol B).
Esters Ethyl Acetate Good Liquid-Liquid Extraction (Workup)Good for partitioning the acidified product from aqueous layers. Not recommended for high-concentration reactions.
Alcohols MeOH, EtOH Good Analysis (HPLC), CrystallizationWarning: Do not use for coupling reactions involving carboxylic acid activation (risk of esterification).
Ethers THF, 2-MeTHF Moderate Alternative Coupling SolventGood compromise between polarity and volatility. Ensure peroxides are removed to protect the phenol.
Hydrocarbons Hexanes, Heptane Insoluble Precipitation / CrystallizationUsed as an antisolvent to force the product out of solution (e.g., from EtOAc).
Visual Guide: Solvent Decision Tree

Use this logic flow to determine the optimal solvent system for your specific experimental stage.

SolventSelection Start Start: Solid Boc-Amino Acid App What is the Application? Start->App Coupling Peptide Coupling / Synthesis App->Coupling Purification Extraction / Workup App->Purification Analysis HPLC / LCMS App->Analysis DCM Try DCM (Standard) Coupling->DCM EtOAc Ethyl Acetate (Acidified) Purification->EtOAc MeOH MeOH / Water + 0.1% Formic Acid Analysis->MeOH Check Is it Clear? DCM->Check DMF_Rescue Add 10-20% DMF or NMP Check->DMF_Rescue Cloudy/Gel Pure_DMF Use Pure DMF/NMP Check->Pure_DMF Insoluble DMF_Rescue->Pure_DMF If still insoluble

Figure 1: Decision logic for solvent selection based on experimental intent.

Dissolution Protocols

Protocol A: The "Standard" Dissolution (High Concentration)

Use this for preparing stock solutions (0.1 M - 0.5 M) for peptide synthesis.

  • Weighing: Weigh the Boc-amino acid into a dry vial.

  • Primary Solvent: Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .

    • Why: These solvents have high dielectric constants and are strong H-bond acceptors, effectively solvating the phenol and acid protons.

  • Agitation: Vortex for 30 seconds. The solution should be clear.

  • Degassing (Critical): Briefly sparge with Nitrogen or Argon gas.

    • Why: The 3-hydroxy phenyl group is susceptible to oxidation over time. Removing dissolved oxygen prevents the solution from turning pink/brown (quinone formation).

Protocol B: The "Rescue" (Fixing Gelation in DCM)

Use this if you must use DCM (e.g., for specific resin swelling properties) and the mixture has turned into a cloudy gel.

  • Diagnosis: You added DCM, and the solution looks like "jelly" or has white flocculent precipitate.

    • Mechanism:[1][2] The molecules have formed an intermolecular Hydrogen-Bond network (dimerization of carboxylic acids + phenol interactions) that DCM is too non-polar to break.

  • The Spike: Add DMF dropwise to the DCM mixture.

    • Target Ratio: You usually need 10% to 20% v/v DMF to break the network.

  • Sonication: Sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Result: The solution should turn crystal clear.

  • Alternative Additive: If DMF is not allowed, add 2-3 equivalents of DIEA (Diisopropylethylamine) .

    • Mechanism:[1][2] The base deprotonates the carboxylic acid, creating an ionic species that is much more soluble in organic solvents (forming a soluble organic salt). Note: Only do this if the next step requires a base.

Troubleshooting & FAQs

Q1: The solution turned pink/brown after sitting overnight. Is it ruined?

Diagnosis: Phenol Oxidation. Explanation: The 3-hydroxy group (phenol) can oxidize to form quinone intermediates, especially in the presence of trace metals or basic conditions in air. Solution:

  • If the color is faint pink, the purity is likely still >95%. Use immediately.

  • If dark brown, discard.

  • Prevention: Always use fresh, high-quality anhydrous solvents. Store the solid under argon at 4°C. Add a scavenger like DTT (Dithiothreitol) only if compatible with downstream chemistry.

Q2: Why can't I just use Methanol? It dissolves perfectly.

Diagnosis: Solvent Reactivity.[1][3][4][5] Explanation: Methanol is a nucleophile. If you are performing a coupling reaction (using EDC, HATU, or DIC), the activated carboxylic acid will react with the Methanol to form the Methyl Ester (Boc-AA-OMe) instead of reacting with your amine/resin. Rule: Never use alcohols as solvents for coupling reactions.

Q3: I'm seeing "double peaks" on my LCMS. Is the compound impure?

Diagnosis: Rotamers (Likely False Alarm). Explanation: Boc-protected amino acids, especially secondary structures or those with bulky side chains, often exist as cis/trans rotamers around the carbamate bond. Verification:

  • Run the HPLC column at a higher temperature (40°C or 50°C).

  • If the peaks merge into one, it is rotamerism (compound is pure).

  • If the peaks remain distinct, it is a true impurity (likely the un-protected amino acid or an isomer).

Mechanistic Visualization: Solvation vs. Aggregation

Understanding the molecular behavior helps predict solubility in novel solvent mixtures.

SolvationMechanism Agg Aggregation (in DCM) Solv Solvated (in DMF) Agg->Solv Add DMF/NMP (Disrupts Network) HBond Intermolecular H-Bonds Agg->HBond Stabilized by Polar Dipolar Interactions Solv->Polar Stabilized by HBond->Agg Causes Gelation Polar->Solv DMF breaks H-bonds

Figure 2: In non-polar solvents (DCM), the phenol and acid groups self-associate (Aggregation). Polar aprotic solvents (DMF) insert themselves into these bonds, creating a solvation shell.

References

  • Albericio, F., et al. (2000). "Solvents for Solid Phase Peptide Synthesis." Methods in Enzymology, 289, 3-21.

  • Greene, T.W., & Wuts, P.G.M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed data on Boc stability and solubility).

  • Sigma-Aldrich Technical Bulletin. "Solubility Guidelines for Peptides and Amino Acid Derivatives."

  • PubChem Compound Summary. "3-(3-Hydroxyphenyl)propionic acid derivatives."

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid handling).

Sources

Troubleshooting

Technical Support Center: Synthesis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Case ID: B3-HP-PROP-YIELD-OPT Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid pr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: B3-HP-PROP-YIELD-OPT Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid presents a tripartite challenge:

  • Instability: The

    
    -amino acid backbone is prone to thermal decarboxylation.
    
  • Chemoselectivity: The phenolic hydroxyl group at the meta-position competes with the amine during Boc-protection.

  • Chirality: Achieving high enantiomeric excess (ee) of the (R)-isomer requires precise kinetic resolution.

This guide moves beyond standard textbook protocols, offering optimized industrial workflows to maximize yield and purity.

Module 1: The Synthetic Core (Modified Rodionov Reaction)

Objective: High-yield synthesis of the racemic scaffold.

The Protocol

Standard literature suggests ethanol as a solvent. Do not use ethanol. It limits the reaction temperature and leads to incomplete decarboxylation of the intermediate, resulting in low yields (<40%).

Optimized Workflow:

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: Reflux (100–110°C) for 4–6 hours.

Why This Works (Causality)
  • Solvent Effect: Glacial acetic acid stabilizes the zwitterionic intermediate and allows a higher reflux temperature than ethanol. This drives the decarboxylation step to completion, preventing the accumulation of the dicarboxylic acid intermediate.

  • Ammonium Excess: Using 2.0 equivalents of ammonium acetate suppresses the formation of the cinnamic acid derivative (elimination byproduct) by keeping the ammonia concentration high, favoring the imine formation.

Troubleshooting Guide: Rodionov Step
SymptomProbable CauseCorrective Action
Yield < 50% Incomplete decarboxylation.Switch solvent to Glacial AcOH; ensure temp > 100°C.
Cinnamic Acid Impurity Elimination of ammonia.Increase

to 2.5 eq.
Sticky/Oily Product Polymerization of aldehyde.Add reagents in order: Dissolve acid/ammonium first, then add aldehyde slowly.

Module 2: The Chiral Interface (Enzymatic Resolution)

Objective: Isolation of the (R)-enantiomer with >99% ee.[1][2]

Strategy: Kinetic Resolution via Enzymatic Hydrolysis.[3] Direct asymmetric synthesis is expensive. The most robust route for yield improvement is the hydrolysis of the ethyl ester using Amano Lipase PS (from Burkholderia cepacia).

Workflow Diagram

ResolutionWorkflow RacemicAcid Racemic Beta-Amino Acid Esterification Esterification (SOCl2 / EtOH) RacemicAcid->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster EnzymeStep Enzymatic Hydrolysis (Lipase PS / pH 7.0) RacemicEster->EnzymeStep Phosphate Buffer + Acetone RAcid (R)-Acid (Precipitate) EnzymeStep->RAcid Hydrolyzed Product SEster (S)-Ester (Filtrate) EnzymeStep->SEster Unreacted

Caption: Kinetic resolution workflow separating the (R)-acid from the (S)-ester.

Critical Parameters
  • Enzyme: Amano Lipase PS (immobilized on diatomite is preferred for easier filtration).

  • Solvent System: 0.1 M Phosphate Buffer (pH 7.0) with 10% Acetone (co-solvent).

    • Note: Too much organic solvent deactivates the enzyme; too little limits substrate solubility.

  • Temperature: 30–35°C. Do not exceed 40°C.

Self-Validating Check

Monitor the pH. As the ester hydrolyzes, acid is released, dropping the pH. Use an autotitrator to maintain pH 7.0 with 1N NaOH. The consumption of NaOH is a direct proxy for conversion. Stop exactly at 50% conversion.

Module 3: Protection & Isolation (Boc-Chemistry)

Objective: Selective N-protection without O-protection.

The Challenge

The phenolic hydroxyl (pKa ~10) can react with


 if the pH is too high, forming the unwanted N,O-bis-Boc side product.
Optimized Protocol
  • Solvent: 1:1 Dioxane/Water or THF/Water.

  • Base: Use

    
     (weak base) instead of NaOH. Maintain pH between 8.0 and 9.0 .
    
  • Reagent: Add

    
     (1.1 eq) dropwise at 0°C, then warm to RT.
    
The "Isoelectric Crash" (Purification)

Beta-amino acids are zwitterions. Standard extraction often fails because the molecule stays in the water phase.

  • Wash: Extract the alkaline reaction mixture with Ethyl Acetate (removes unreacted

    
     and impurities). Discard organic layer. 
    
  • Acidify: Carefully adjust the aqueous layer to pH 3–4 (the isoelectric point) using 1N HCl.

  • Extract: Now extract with Ethyl Acetate. The Boc-amino acid is now protonated and lipophilic.

  • Dry & Crystallize: Dry over

    
    . Recrystallize from EtOAc/Hexane.
    
Troubleshooting Guide: Protection Step
IssueDiagnosisFix
O-Boc Formation pH was > 10 during reaction.Use

only. If using NaOH, monitor with pH meter strictly.
Low Recovery Product lost in water phase.pH of aqueous layer was not adjusted to 3–4 before extraction.
Oil instead of Solid Residual solvent or impurities.Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.

FAQ: Rapid Response Unit

Q: Can I use direct asymmetric hydrogenation instead of resolution? A: Yes, but it requires expensive Rhodium/Ruthenium catalysts with chiral phosphine ligands (e.g., BINAP). For the 3-hydroxy derivative, the phenol can poison the catalyst unless protected (e.g., as a benzyl ether). The enzymatic route is generally more robust for scale-up without requiring phenol protection.

Q: Why is my Rodionov product dark brown/black? A: This is due to the oxidation of the phenol at high temperatures.

  • Fix: Perform the reaction under a Nitrogen or Argon atmosphere. Add a pinch of sodium metabisulfite as an antioxidant.

Q: How do I recycle the unwanted (S)-ester from the resolution step? A: Racemize it. Reflux the (S)-ester with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol, then recycle it back into the enzymatic resolution batch.

References

  • Rodionov Reaction Optimization

    • Title: Competitive Form

      
      -Amino Acids by the Rodionov Reaction.[4][5]
      
    • Source:Russian Journal of General Chemistry (via ResearchG
    • Relevance: Establishes the superiority of acetic acid over ethanol for yield improvement.
  • Enzymatic Resolution

    • Title: Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.[2][6][7]

    • Source:Journal of the Brazilian Chemical Society.[6]

    • Relevance: details the use of Pseudomonas cepacia lipase (PCL)
    • [6]

  • Boc-Protection Chemoselectivity

    • Title: Boc-Protected Amino Acids: Strategies for Chemoselectivity.[8]

    • Source:Organic Chemistry Portal.
    • Relevance: Provides conditions for N-protection in the presence of nucleophilic side chains.
  • Lipase Specificity

    • Title: Lipase-Catalyzed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Deriv
    • Source:D-NB.info.
    • Relevance: Confirms the utility of Amano PS and CAL-B in resolving arom

Sources

Optimization

Conditions to avoid for preventing premature Boc group removal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group in their synthetic workflows. Premature removal of the Boc group is a common challenge that can lead to failed reactions, complex purification profiles, and reduced yields. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your Boc-protected compounds throughout your synthetic sequences.

Introduction: The Duality of the Boc Group's Stability

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, due to its broad utility in protecting amine functionalities.[1][2] Its popularity stems from a crucial duality: it is remarkably stable under a wide range of conditions, yet can be readily cleaved under specific, mild acidic conditions.[2][3] This characteristic allows for its selective removal, a concept known as orthogonality, when used in conjunction with other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz group.[1][2][3] However, this inherent acid sensitivity is also its primary vulnerability, making it susceptible to premature cleavage if reaction conditions are not carefully controlled.

This guide will delve into the chemical principles governing Boc group stability and provide actionable strategies to prevent its unintended removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions that cause premature Boc group removal?

A1: The Boc group is most susceptible to cleavage under acidic conditions.[2][4] This can be intentionally exploited for deprotection using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] However, premature removal can occur due to:

  • Strong Brønsted Acids: Reagents such as TFA, HCl, HBr, and other strong organic or inorganic acids will readily cleave the Boc group.[4][][8]

  • Lewis Acids: Many Lewis acids (e.g., AlCl₃, ZnBr₂, TMSI) can also facilitate Boc deprotection, sometimes selectively in the presence of other acid-labile groups.[4][9][10]

  • Elevated Temperatures: While generally stable at ambient temperatures, prolonged exposure to high heat, especially in the presence of even weak acids, can lead to Boc group loss.[11][12]

  • Acidic Contaminants: Trace amounts of acid in solvents (e.g., older bottles of chloroform can contain HCl), reagents, or on glassware can be sufficient to catalyze the removal of the Boc group from sensitive substrates.[13]

Q2: Is the Boc group stable to basic and nucleophilic conditions?

A2: Yes, one of the key advantages of the Boc group is its exceptional stability under basic and nucleophilic conditions.[2][3][14][15][] It is resistant to hydrolysis by common bases like sodium hydroxide and is unreactive towards a wide array of nucleophiles, including amines, organometallics, and enolates.[14][17] This stability makes it orthogonal to protecting groups like Fmoc, which are removed with bases such as piperidine.[1][3]

Q3: Can certain solvents promote premature Boc deprotection?

A3: While the solvent itself is not the primary cause of deprotection, it can play a significant role. Protic solvents, especially in the presence of trace acidity, can facilitate the protonation step required for cleavage. Additionally, some chlorinated solvents like dichloromethane can generate acidic byproducts over time, leading to unexpected Boc removal.[13] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent can also catalyze N-tert-butyloxycarbonylation, and by extension, may influence its stability.

Q4: I'm observing partial deprotection during my reaction workup. What could be the cause?

A4: Acidic aqueous washes during workup are a common culprit for unintended Boc deprotection.[13] If your reaction mixture is washed with an acidic solution (e.g., dilute HCl) to remove basic impurities, this can be sufficient to cleave a portion of the Boc-protected compound. It is crucial to use neutral or slightly basic aqueous solutions, such as saturated sodium bicarbonate, for washes when the Boc group needs to remain intact.[13][18]

Troubleshooting Guide: Diagnosing and Preventing Premature Boc Removal

This section provides a structured approach to identifying the cause of premature Boc deprotection and implementing corrective actions.

Issue 1: Unexpected Boc Deprotection During a Reaction
Possible Cause Troubleshooting Step Rationale
Acidic Reagents or Catalysts Carefully review all reagents and catalysts in your reaction for known acidic properties. Consider if any reagents could generate acidic byproducts under the reaction conditions.Many common reagents, while not overtly acidic, can have acidic impurities or decompose to form acids.
Lewis Acidic Reagents If a Lewis acid is required, consider using a milder alternative or a different synthetic route that avoids its use.The lability of the Boc group to Lewis acids can vary depending on the substrate and the specific Lewis acid used.[9]
Elevated Reaction Temperature Reduce the reaction temperature if possible. If heating is necessary, screen different solvents to find one that minimizes deprotection.The thermal lability of the Boc group can be exacerbated by the reaction environment.[11][13]
Acidic Solvent Use freshly distilled or inhibitor-free solvents. Test the pH of your solvent before use.Solvents can absorb atmospheric moisture and CO₂ to become slightly acidic, or they may contain acidic preservatives.
Issue 2: Boc Deprotection During Chromatographic Purification
Possible Cause Troubleshooting Step Rationale
Acidic Stationary Phase Deactivate silica gel by washing with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use a less acidic stationary phase like alumina.Standard silica gel is acidic and can cause gradual deprotection of sensitive compounds during column chromatography.
Acidic Additives in Eluent Avoid using acidic modifiers like TFA in your eluent if the Boc group needs to be preserved. If an additive is necessary for peak shape, consider a non-acidic alternative.While low concentrations of TFA (e.g., 0.1%) are sometimes used in RP-HPLC with minimal deprotection for robust substrates, it can cause cleavage in more sensitive molecules, especially with prolonged exposure.[12]

Experimental Protocols

Protocol 1: Neutralization of Solvents and Glassware
  • Glassware: Thoroughly wash all glassware with a suitable detergent, rinse with deionized water, and then with a small amount of a dilute basic solution (e.g., 1% triethylamine in methanol). Finally, rinse with the reaction solvent and dry completely.

  • Solvents: For non-aqueous solvents, consider passing them through a short plug of basic alumina before use to remove any acidic impurities.

Protocol 2: Quenched Workup for Boc-Protected Compounds
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to quench the reaction and neutralize any acidic species.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Mechanistic Insights and Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism.[3][6][][19] The initial step is the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which then rapidly decarboxylates to release the free amine and carbon dioxide.[3][6][19]

Boc_Deprotection BocN R₂N-Boc ProtonatedBoc R₂N-Boc⁺-H BocN->ProtonatedBoc + H⁺ CarbamicAcid R₂N-COOH ProtonatedBoc->CarbamicAcid Fragmentation tBu_cation (CH₃)₃C⁺ ProtonatedBoc->tBu_cation Amine R₂NH₂⁺ CarbamicAcid->Amine - CO₂ Isobutene H₂C=C(CH₃)₂ tBu_cation->Isobutene - H⁺

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Workflow for Premature Boc Removal

The following diagram outlines a logical workflow for diagnosing and resolving issues related to premature Boc group cleavage.

Troubleshooting_Workflow Start Premature Boc Removal Observed CheckReaction During Reaction? Start->CheckReaction CheckWorkup During Workup? CheckReaction->CheckWorkup No AnalyzeReagents Analyze Reagents & Conditions CheckReaction->AnalyzeReagents Yes CheckPurification During Purification? CheckWorkup->CheckPurification No AcidicWash Acidic Aqueous Wash? CheckWorkup->AcidicWash Yes AcidicStationary Acidic Stationary Phase (Silica)? CheckPurification->AcidicStationary Yes End Problem Resolved CheckPurification->End No AcidicReagent Acidic Reagent/Catalyst? AnalyzeReagents->AcidicReagent HighTemp High Temperature? AcidicReagent->HighTemp No UseMilder Use Milder Reagent/Catalyst AcidicReagent->UseMilder Yes AcidicSolvent Acidic Solvent? HighTemp->AcidicSolvent No LowerTemp Lower Temperature HighTemp->LowerTemp Yes NeutralizeSolvent Use Fresh/Neutralized Solvent AcidicSolvent->NeutralizeSolvent Yes AcidicSolvent->End No UseMilder->End LowerTemp->End NeutralizeSolvent->End UseBasicWash Use Neutral/Basic Wash (e.g., NaHCO₃) AcidicWash->UseBasicWash Yes AcidicWash->End No UseBasicWash->End AcidicEluent Acidic Eluent Additive? AcidicStationary->AcidicEluent No DeactivateSilica Deactivate Silica or Use Alumina AcidicStationary->DeactivateSilica Yes AvoidAcidicEluent Avoid Acidic Additives AcidicEluent->AvoidAcidicEluent Yes AcidicEluent->End No DeactivateSilica->End AvoidAcidicEluent->End

Caption: A logical workflow for troubleshooting premature Boc removal.

Summary Table: Boc Group Stability

Condition Stability Comments
Strong Acids (TFA, HCl) LabileStandard condition for deprotection.[4][5]
Lewis Acids (AlCl₃, ZnBr₂) LabileSensitivity varies with substrate and Lewis acid strength.[4][9]
Strong Bases (NaOH, LDA) StableHighly resistant to basic hydrolysis.[14][17]
Nucleophiles (Amines, Grignards) StableGenerally unreactive towards nucleophilic attack.[14]
Catalytic Hydrogenation (H₂/Pd) StableOrthogonal to Cbz group removal conditions.[3][]
Oxidizing Agents Generally StableStable to many common oxidizing agents.[14]
Reducing Agents (LiAlH₄, NaBH₄) StableGenerally stable to hydride reducing agents.[14]
Elevated Temperature Potentially LabileStability decreases with increasing temperature, especially in the presence of trace acids.[11][12]

References

  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Benchchem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. BenchChem.
  • Benchchem. (2025).
  • ProMab. (n.d.).
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? Reddit.
  • ResearchGate. (2024). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
  • Benchchem. (2025). The Chemistry of the Boc Protecting Group. BenchChem.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Benchchem. (2025). preventing premature deprotection of the N-Boc group. BenchChem.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC-MS Validation of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic Acid Incorporation

Introduction: The Critical Role of Non-Canonical Amino Acids in Drug Development In the landscape of modern drug discovery and peptide therapeutics, the site-specific incorporation of non-canonical amino acids (ncAAs) ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Non-Canonical Amino Acids in Drug Development

In the landscape of modern drug discovery and peptide therapeutics, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative strategy.[1][2][3] These unique building blocks allow for the creation of peptides and proteins with enhanced stability, novel functionalities, and improved pharmacological properties. Our focus here is on Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid , a chiral ncAA derivative valued for its role in constructing bioactive peptides.[4][5] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), while its specific stereochemistry—the (R)-enantiomer—is often crucial for biological activity.

However, the promise of these engineered biomolecules can only be realized if the incorporation of the ncAA is precise and verifiable. Failure to confirm successful and stereochemically pure incorporation can lead to inactive products, ambiguous research data, and significant delays in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies to validate the incorporation of this specific ncAA, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Imperative: Challenges in Validating Incorporation

Validating the incorporation of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid presents a multi-faceted analytical challenge that demands more than a simple confirmation of mass. A robust validation system must address three key questions:

  • Was the ncAA incorporated? This requires differentiating the modified peptide from the wild-type or any deletion sequences.

  • Was the correct enantiomer incorporated? The biological function of chiral molecules is often enantiomer-specific. It is critical to confirm that the (R)-enantiomer was incorporated and that no racemization occurred during the synthesis process.[6]

  • Is the method reliable and reproducible? The analytical method itself must be validated to ensure it is suitable for its intended purpose, adhering to stringent industry standards.[7][8]

This guide will compare two primary HPLC-MS approaches—Reversed-Phase (RP) and Chiral chromatography—as orthogonal techniques to comprehensively answer these questions.

Comparative Analysis of HPLC-MS Methodologies

The choice of chromatographic method is the most critical decision in developing a validation workflow. While both Reversed-Phase and Chiral HPLC are powerful, they serve distinct, complementary purposes.

Methodology A: Reversed-Phase HPLC-MS for Identity and Purity

Reversed-phase HPLC is the established workhorse for the analysis and purification of synthetic peptides.[9][10] It separates molecules based on their hydrophobicity.

  • Causality of Choice: A peptide incorporating the relatively hydrophobic Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid will exhibit a significantly different retention time on an RP column (typically a C18) compared to its canonical counterpart or failure sequences. This makes RP-HPLC an excellent first-line tool for confirming successful incorporation and assessing overall purity.[11] Coupling this with mass spectrometry provides unambiguous confirmation of the peptide's molecular weight.

Methodology B: Chiral HPLC-MS for Stereochemical Integrity

Chiral chromatography is specifically designed to separate enantiomers—mirror-image isomers that are chemically identical but structurally distinct.

  • Causality of Choice: Standard RP-HPLC cannot distinguish between the (R)- and (S)-enantiomers of the incorporated amino acid. To verify the stereochemical purity of the final peptide, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are particularly effective for separating chiral amino acid derivatives.[12][13] This analysis is non-negotiable for ensuring the biological efficacy and safety of the final product, as the incorrect enantiomer could be inactive or even elicit an adverse response. Direct analysis on a macrocyclic glycopeptide-based CSP is often preferred as it avoids derivatization steps that can introduce impurities.[14]

The overall validation workflow should be viewed as a sequential process, leveraging the strengths of each technique.

cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Stereochemical Validation cluster_2 Phase 3: Final Validation & Reporting Sample Crude Peptide Sample RP_HPLC Reversed-Phase HPLC-MS Analysis Sample->RP_HPLC MW_Confirm Molecular Weight Confirmation RP_HPLC->MW_Confirm Mass Spectrum Purity_Assess Purity Assessment RP_HPLC->Purity_Assess Chromatogram Purified_Peptide Purified Peptide Fraction MW_Confirm->Purified_Peptide Proceed if MW correct Validation_Report Generate Validation Report Purity_Assess->Validation_Report Chiral_HPLC Chiral HPLC-MS Analysis Purified_Peptide->Chiral_HPLC Enantio_Confirm Confirmation of (R)-Enantiomer Chiral_HPLC->Enantio_Confirm R_S_Ratio Quantification of Enantiomeric Excess Chiral_HPLC->R_S_Ratio Enantio_Confirm->Validation_Report R_S_Ratio->Validation_Report ICH_Compliance ICH Q2(R1) Compliance Check Validation_Report->ICH_Compliance

Caption: High-level workflow for comprehensive ncAA incorporation validation.

Data Comparison: RP-HPLC vs. Chiral HPLC

The following table illustrates the expected performance characteristics and primary applications of each method in this specific context.

ParameterMethod A: Reversed-Phase HPLC-MSMethod B: Chiral HPLC-MSJustification
Primary Application Identity confirmation, purity analysis, quantification of total peptide.Confirmation of stereochemical integrity, quantification of enantiomeric excess (%ee).Each method addresses a distinct and critical quality attribute of the final product.
Stationary Phase C18 SilicaPolysaccharide-based or macrocyclic glycopeptide CSPC18 separates by hydrophobicity. A CSP is required for enantiomeric separation.[14]
Expected Resolution High resolution between target peptide and synthesis-related impurities (e.g., deletion sequences).High resolution between peptides containing (R)- vs. (S)-enantiomers of the ncAA. No resolution of other impurities.The selectivity of the column is tailored to the specific analytical goal.
Enantiomer Separation Not possible. The (R) and (S) forms will co-elute.Baseline separation (Resolution > 1.5) is the goal.This is the defining difference and the reason a chiral method is mandatory for this application.
Limit of Quantification (LOQ) Typically low ng/mL to high pg/mL.Generally higher than RP-HPLC due to broader peaks and different column chemistry.RP-HPLC is optimized for sensitivity in complex matrices.
Regulatory Standing Standard for peptide purity analysis in regulatory submissions.[11][15]Essential for chiral drugs to demonstrate control over stereoisomers.Regulatory bodies require control over all potential impurities, including stereoisomers.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices and adhering to regulatory expectations.

Workflow for Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Start Start: Crude or Purified Peptide Lyophilizate Reconstitute Reconstitute in appropriate solvent (e.g., 5% ACN in H2O) Start->Reconstitute Vortex Vortex and Sonicate to ensure complete dissolution Reconstitute->Vortex Filter Filter through 0.22 µm syringe filter Vortex->Filter Inject Inject sample onto HPLC system Filter->Inject Separate Chromatographic Separation (RP or Chiral) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (High-Res MS or MS/MS) Ionize->Detect Process Process Data with Vendor Software Detect->Process Integrate Integrate Chromatographic Peaks Process->Integrate Identify Identify Peaks by Retention Time & m/z Integrate->Identify Quantify Quantify Purity / Enantiomeric Excess Identify->Quantify Report Generate Report Quantify->Report

Caption: Step-by-step pipeline from sample preparation to data analysis.

Protocol 1: RP-HPLC-MS for Identity and Purity Confirmation
  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Rationale: A UHPLC provides superior resolution and speed. High-resolution MS allows for accurate mass measurement, increasing confidence in peptide identification and enabling differentiation from closely related impurities.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile mobile phase modifier compatible with ESI-MS that aids in protonation, leading to better ionization efficiency and peak shape. Acetonitrile is a common organic solvent providing good separation for a wide range of peptides.

    • Gradient: 5-65% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Rationale: A controlled temperature ensures reproducible retention times.

    • Detection: UV at 220 nm and MS full scan (m/z 300-2000).

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Rationale: These are typical starting parameters for peptide analysis and should be optimized for the specific instrument and analyte to achieve stable spray and maximum signal intensity.

Protocol 2: Chiral HPLC-MS for Enantiomeric Purity
  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T), 4.6 x 250 mm, 5 µm.

    • Rationale: This class of CSP is effective for the direct separation of underivatized amino acid enantiomers in a polar ionic mode, which is compatible with LC-MS.[14]

    • Mobile Phase: Isocratic mixture, e.g., 80:20:0.1 Methanol:Water:Acetic Acid.

    • Rationale: The mobile phase composition for chiral separations is highly specific to the column and analyte. The goal is to maximize the differential interaction of the enantiomers with the chiral selector. This must be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Detection: MS in Selected Ion Monitoring (SIM) or MRM mode targeting the m/z of the peptide.

    • Rationale: SIM/MRM increases sensitivity and selectivity, which is crucial for detecting a small amount of the undesired (S)-enantiomer in the presence of a large excess of the (R)-enantiomer.

Method Validation: Adhering to Regulatory Standards

A scientifically sound method must be validated to prove it is fit for purpose. The validation process should be designed and documented according to established guidelines, such as ICH Q2(R1) and the FDA's guidance on Bioanalytical Method Validation.[7][16][17]

Key Validation Parameters

The following parameters must be assessed and documented in the validation report:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, other enantiomer).No interfering peaks at the retention time of the analyte and internal standard. For chiral methods, baseline resolution (R > 1.5) between enantiomers.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the test results to the true value.Recovery of 85-115% for QC samples (tighter for drug substance).
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; must meet accuracy and precision criteria.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, temperature) are slightly varied.
Stability To evaluate the stability of the analyte in the sample matrix under different storage and processing conditions.Analyte recovery should be within ±15% of the nominal concentration.[18]

This structured validation approach ensures the trustworthiness and scientific integrity of the data generated.

Question Is the goal to confirm incorporation and purity? RP_Method Use Validated RP-HPLC-MS Method Question->RP_Method Yes Chiral_Question Is the goal to confirm stereochemical integrity? Question->Chiral_Question No RP_Method->Chiral_Question Both_Methods Use both orthogonal methods for full characterization Chiral_Method Use Validated Chiral HPLC-MS Method Chiral_Question->Chiral_Method Yes Final_Report Comprehensive Validation Report Chiral_Question->Final_Report No Chiral_Method->Final_Report

Caption: Decision tree for selecting the appropriate HPLC-MS validation method.

Conclusion

References

  • Chem-Impex International. Boc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid. [Link]

  • Chem-Impex International. Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Autechaux. Boc-R-3-Amino-3-(2-hydroxyphenyl)propionic Acid: Your Partner for Advanced Chemical Sourcing. [Link]

  • National Center for Biotechnology Information (PMC). Mechanistic studies of non-canonical amino acid mutagenesis. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ACS Publications. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | Chemical Reviews. [Link]

  • ResearchGate. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • ResearchGate. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • Frontiers. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information (PMC). HPLC Analysis and Purification of Peptides. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Institutes of Health (NIH). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC. [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • International Council for Harmonisation (ICH). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Biovera. Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. [Link]

  • National Center for Biotechnology Information (PMC). Incorporation of non-canonical amino acids. [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of 2-, 3-, and 4-Hydroxyphenylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Hydroxyphenylpropionic acids are phenolic compounds characterized by a hydroxyl group attached to a phenyl ring and a propionic acid side chain...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylpropionic acids are phenolic compounds characterized by a hydroxyl group attached to a phenyl ring and a propionic acid side chain. The position of the hydroxyl group on the phenyl ring (ortho-, meta-, or para-) gives rise to three isomers: 2-hydroxyphenylpropionic acid (2-HPP), 3-hydroxyphenylpropionic acid (3-HPP), and 4-hydroxyphenylpropionic acid (4-HPP). These compounds are found in various natural sources and are also metabolites of dietary polyphenols, formed by the gut microbiota. Their structural similarity to well-known therapeutic agents has prompted significant interest in their biological activities and potential as lead compounds in drug discovery. This guide aims to provide a comparative analysis of these three isomers, highlighting the influence of the hydroxyl group's position on their biological efficacy.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The position of the hydroxyl group can influence the stability of the resulting phenoxyl radical and, consequently, the antioxidant capacity.

Mechanism of Action: Radical Scavenging

The primary mechanism of antioxidant action for hydroxyphenylpropionic acids is free radical scavenging. The hydroxyl group on the phenyl ring can donate a hydrogen atom to a free radical (R•), thus stabilizing the radical and preventing it from causing oxidative damage to cellular components. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

Comparative In Vitro Antioxidant Activity

Direct comparative studies of the antioxidant activity of all three HPP isomers are limited. However, data from various studies on phenolic acids suggest that the position of the hydroxyl group influences the radical scavenging capacity. Generally, compounds with ortho- and para-hydroxyl substitutions tend to exhibit stronger antioxidant activity than their meta- counterparts due to better resonance stabilization of the phenoxyl radical.

Table 1: Reported Antioxidant Activity of Hydroxyphenylpropionic Acid Isomers

CompoundAssayIC50 (µg/mL)Source(s)
2-Hydroxyphenylpropionic Acid DPPHData not readily available-
3-Hydroxyphenylpropionic Acid DPPH~111.4[1]
4-Hydroxyphenylpropionic Acid DPPHData not readily available-
Ascorbic Acid (Standard)DPPH~127.7[1]

Note: The presented IC50 values are collated from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant activity of HPP isomers using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2][3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (2-, 3-, and 4-hydroxyphenylpropionic acid)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compounds or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample/Control with 100 µL DPPH in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of HPP Isomers & Control prep_samples->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Figure 1: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The structural features of HPP isomers suggest they may also possess anti-inflammatory properties.

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory enzymes like COX-1 and COX-2, and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[4][5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The NF-κB pathway controls the expression of numerous pro-inflammatory genes.

Comparative Anti-inflammatory Effects
  • 2-Hydroxyphenylpropionic Acid (2-HPP): There is limited direct evidence for the anti-inflammatory activity of 2-HPP. However, its structural analog, 2-(4-hydroxyphenyl)propionic acid, is a metabolite of the NSAID ibuprofen, suggesting a potential for COX inhibition.[6]

  • 3-Hydroxyphenylpropionic Acid (3-HPP): 3-HPP, a microbial metabolite of quercetin, has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin.[4] This effect is mediated through the inhibition of the NF-κB pathway.[4] Studies have also demonstrated its ability to ameliorate oxidative stress and reduce inflammation in an acute liver injury model.[7]

  • 4-Hydroxyphenylpropionic Acid (4-HPP): 4-HPP has demonstrated anti-inflammatory properties by suppressing cellular oxidative stress and inflammation through the nuclear factor kappa-B (NF-κB) pathway.[8][9] It has also been shown to reduce serum levels of pro-inflammatory markers and alleviate hepatic steatosis in mice fed a high-fat diet.[7] A comparative study indicated that 4-HPP was more effective than 3-HPP at reducing lipid levels in the liver and serum.[7]

Table 2: Summary of Anti-inflammatory Mechanisms of HPP Isomers

CompoundKnown/Proposed Mechanism(s)Key FindingsSource(s)
2-HPP Potential COX inhibition (inferred from structural analogs)Limited direct data available.[6]
3-HPP Inhibition of NF-κB pathway, suppression of E-selectin expressionReduces monocyte adhesion to endothelial cells, ameliorates liver inflammation.[4][7]
4-HPP Inhibition of NF-κB pathwaySuppresses oxidative stress and inflammation, reduces pro-inflammatory markers.[7][8][9]
Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory effects of HPP isomers on COX-1 and COX-2 enzymes.[10]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (2-, 3-, and 4-HPP)

  • Known COX inhibitors (e.g., indomethacin, celecoxib) as controls

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or control inhibitor in the reaction buffer containing hematin for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation HPP_Isomers 2-, 3-, or 4- Hydroxyphenylpropionic Acid HPP_Isomers->COX_Enzymes Inhibition

Figure 2: Mechanism of COX Inhibition by HPP Isomers.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenolic acids are known to possess antimicrobial properties, and HPP isomers are being investigated for their potential in this area.

Mechanism of Action

The antimicrobial mechanisms of phenolic acids are multifaceted and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with nutrient uptake. The lipophilicity of the molecule, which can be influenced by the position of the hydroxyl group, plays a crucial role in its ability to interact with and disrupt microbial cell membranes.

Comparative Antimicrobial Efficacy

There is limited direct comparative data on the antimicrobial activity of the three HPP isomers. However, studies on derivatives of 4-hydroxyphenylpropionic acid have shown promising results.

  • 2-Hydroxyphenylpropionic Acid (2-HPP): Data on the antimicrobial activity of 2-HPP is scarce.

  • 3-Hydroxyphenylpropionic Acid (3-HPP): 3-Hydroxypropionic acid has been shown to have antibacterial activity, particularly against Gram-negative bacteria.[11]

  • 4-Hydroxyphenylpropionic Acid (4-HPP): Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as against pathogenic fungi like Candida auris.[12] The minimum inhibitory concentrations (MICs) for some of these derivatives were in the range of 0.5 to 64 µg/mL.[12]

Table 3: Reported Antimicrobial Activity of Hydroxyphenylpropionic Acid Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Source(s)
2-HPP -Data not readily available-
3-HPP Gram-negative bacteriaNot specified in µg/mL[11]
Derivatives of 4-HPP S. aureus, E. faecalis, Gram-negative pathogens, Candida spp.0.5 - 64[12]

Note: The data for 4-HPP is for its derivatives, not the parent compound. Direct comparative MIC values for the parent HPP isomers are needed for a conclusive comparison.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of HPP isomers against various microorganisms using the broth microdilution method, following CLSI guidelines.

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (2-, 3-, and 4-HPP)

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound and control antibiotic in a suitable solvent.

  • In a 96-well plate, perform serial twofold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well (except for a sterility control well) with the microbial suspension.

  • Include a growth control well (broth and inoculum without any compound).

  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_setup Plate Setup serial_dilution Serial Dilution of HPPs and Controls in 96-well Plate inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Figure 3: Broth Microdilution Workflow for MIC Determination.

Structure-Activity Relationship and Future Directions

The available data, although not always directly comparative, suggests a structure-activity relationship among the HPP isomers. The position of the hydroxyl group on the phenyl ring is a key determinant of their biological activity. The para- and ortho-positions generally favor antioxidant activity due to enhanced resonance stabilization of the phenoxyl radical. For anti-inflammatory and antimicrobial activities, the overall physicochemical properties of the molecule, including its lipophilicity and ability to interact with specific biological targets, are crucial.

Future research should focus on direct, side-by-side comparative studies of the 2-, 3-, and 4-hydroxyphenylpropionic acid isomers to provide a clearer understanding of their relative potencies. Quantitative structure-activity relationship (QSAR) studies could further elucidate the key structural features required for optimal activity and guide the design of more potent and selective derivatives for therapeutic applications.

Conclusion

This guide provides a comparative overview of the biological activities of 2-, 3-, and 4-hydroxyphenylpropionic acid. While all three isomers exhibit potential as bioactive molecules, their efficacy in antioxidant, anti-inflammatory, and antimicrobial applications appears to be influenced by the position of the hydroxyl group. Notably, 3-HPP and 4-HPP show promise as anti-inflammatory agents through the modulation of the NF-κB pathway. Derivatives of 4-HPP have demonstrated significant antimicrobial potential. Further research with direct comparative studies is warranted to fully elucidate the therapeutic potential of these naturally occurring and microbially-derived compounds.

References

  • Gedgaudas, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253. [Link]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6242-6250. [Link]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6242-6250. [Link]

  • Li, R., et al. (2022). 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. Fitoterapia, 156, 105071. [Link]

  • Singh, A., et al. (2025). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. Acta Pharmaceutica, 75(3), 391-400. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6242-6250. [Link]

  • Wang, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Nutrients, 15(4), 1043. [Link]

  • Engels, C., et al. (2021). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. Food Microbiology, 98, 103720. [Link]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6242-6250. [Link]

  • ResearchGate. (n.d.). The minimum inhibiting concentration (MIC) of propionic acid on bacteria. [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]

  • Gedgaudas, R., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(12), 2835. [Link]

  • ResearchGate. (n.d.). IC 50 values For antioxidant activity of Plant extracts using DPPH assay. [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. [Link]

  • Exposome-Explorer. (n.d.). 4-Hydroxyphenylpropionic acid (Compound). [Link]

  • ResearchGate. (n.d.). DPPH antioxidant activity: the highest level (lowest IC50) found in... [Link]

  • Exposome-Explorer. (n.d.). 3-Hydroxyphenylpropionic acid (Compound). [Link]

  • Tanaka, A., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Pharmacology & Therapeutics, 115(6), 1163-1172. [Link]

  • PubChem. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. [Link]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6242-6250. [Link]

  • Ionescu, V. F., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1-18. [Link]

  • ResearchGate. (n.d.). Antimicrobial Property of 2-Hydroxypropane-1,2,3Tricarboxylic Acid Isolated from Citrus microcarpa Extract. [Link]

  • Vasanthi, H. R., et al. (2012). In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. Journal of evidence-based complementary & alternative medicine, 17(4), 273–281. [Link]

  • de Souza, C. R., et al. (2021). In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria. BMC Research Notes, 14(1), 415. [Link]

  • Takahashi, M., & Suzuki, K. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 25(9), 5206. [Link]

  • Tulu, D., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Heliyon, 9(5), e15707. [Link]

  • Gyawali, R., & Ibrahim, S. A. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 1013. [Link]

  • Wang, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Nutrients, 15(4), 1043. [Link]

  • Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. [Link]

  • ResearchGate. (n.d.). COX-1 and COX-2 in health and disease. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Adedapo, A. A., et al. (2015). In vitro antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. BMC Complementary and Alternative Medicine, 15, 411. [Link]

Sources

Validation

Orthogonal protection strategies with Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a critical -amino acid scaffold, often...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a critical


-amino acid scaffold, often utilized as a mimetic of meta-tyrosine in peptidomimetics to induce specific secondary structures or enhance proteolytic stability. However, its amphoteric nature—specifically the reactive phenolic side chain—presents a distinct chemoselectivity challenge during peptide coupling.

This guide objectively compares three protection strategies: Standard Global Protection (Benzyl) , Orthogonal Protection (Allyl) , and Minimalist (Unprotected) . We provide experimental workflows to navigate the conflict between the acid-labile Boc group and the nucleophilic phenol, ensuring high-yield incorporation without O-acylation side reactions.

Part 1: The Chemoselectivity Challenge

The core difficulty lies in the "Bidentate Nucleophile" character of the unprotected phenol. During the activation of the C-terminal carboxylic acid (necessary for peptide bond formation), the phenolic hydroxyl group can compete with the amine of the incoming residue, leading to O-acylation .

Mechanism of Failure (O-Acylation)

When using strong activating agents (e.g., HATU, HBTU) in the presence of tertiary bases (DIEA, NMM), the phenol (


) is partially deprotonated to the phenolate. This phenolate attacks the activated acyl species (O-acyl isourea or active ester), forming a depsipeptide ester byproduct rather than the desired amide bond.
Reactivity Map

The following diagram illustrates the reactivity conflicts inherent to the molecule.

ReactivityMap Molecule Boc-(R)-3-Amino-3- (3-hydroxyphenyl)-propionic acid Boc N-Terminus (Boc) Acid Labile (TFA) Molecule->Boc Phenol Side Chain (Phenol) Nucleophilic (O-Acylation Risk) Molecule->Phenol COOH C-Terminus (COOH) Requires Activation Molecule->COOH Phenol->COOH Intramolecular/Intermolecular Side Reaction

Figure 1: Reactivity map highlighting the conflict between the nucleophilic phenol and the activated carboxyl group.

Part 2: Comparative Strategy Analysis

Strategy A: The "Standard" Global Protection (O-Benzyl)

Best For: Solid Phase Peptide Synthesis (SPPS) using Boc chemistry; large-scale manufacturing.

In this strategy, the phenol is protected as a Benzyl (Bzl) ether. The Bzl group is stable to the repetitive TFA treatments used to remove the Boc group during chain elongation. It is removed only at the end of the synthesis using strong acid (HF or TFMSA).

  • Pros: Robust; prevents O-acylation completely; commercial availability of reagents.

  • Cons: Requires hazardous HF or TFMSA for final cleavage; not suitable if the final peptide contains acid-sensitive modifications (e.g., sulfation).

Strategy B: The "Orthogonal" Protection (O-Allyl)

Best For: Cyclic peptides, post-synthetic modifications, or acid-sensitive targets.

The phenol is protected as an Allyl ether (Alloc/Allyl). This group is stable to both TFA (Boc removal) and basic conditions. It is removed selectively using Palladium(0) catalysis (


), allowing the side chain to be exposed before the peptide is cleaved from the resin or to remain protected during HF cleavage.
  • Pros: Fully orthogonal to Boc/TFA; mild deprotection conditions; allows site-selective modification.

  • Cons: Palladium scavenging required; higher cost of reagents.

Strategy C: The "Minimalist" (Unprotected Phenol)

Best For: Short solution-phase couplings; simple dipeptides.

This strategy relies on kinetic control. By using neutral coupling conditions (carbodiimides without base) or specific additives (CuCl2), one attempts to favor N-acylation over O-acylation without protecting the phenol.

  • Pros: Zero protection/deprotection steps; highest atom economy.

  • Cons: High risk of side products (10-30% O-acylation); requires tedious purification; incompatible with strong bases.

Part 3: Data Comparison & Decision Matrix

The following data is synthesized from standard reactivity profiles of tyrosine analogs in Boc chemistry.

FeatureStrategy A (O-Benzyl)Strategy B (O-Allyl)Strategy C (Unprotected)
Coupling Yield >95%>92%60-80% (Variable)
O-Acylation Byproduct < 0.1% (Undetectable)< 0.1% (Undetectable)5-15%
Boc Removal Stability Excellent (Stable to 50% TFA)Excellent (Stable to 50% TFA)Stable
Deprotection Reagent HF (anhydrous) or TFMSA

/ PhSiH3
N/A
Purification Load Low (Clean crude)Moderate (Pd removal)High (Separating esters)
Decision Workflow

DecisionTree Start Start: Boc-beta-AA-OH Coupling Q1 Is the peptide sequence > 5 residues? Start->Q1 Q2 Do you have HF/TFMSA capability? Q1->Q2 Yes StratC Strategy C: Unprotected (Use DIC/HOBt) Q1->StratC No (Short/Soln Phase) Q3 Need selective side-chain modification? Q2->Q3 No (Safety/Equip Limit) StratA Strategy A: O-Benzyl (Standard Boc SPPS) Q2->StratA Yes Q3->StratA No (Outsource Cleavage) StratB Strategy B: O-Allyl (Orthogonal) Q3->StratB Yes

Figure 2: Decision tree for selecting the optimal protection strategy based on synthesis scale and capabilities.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Boc-(R)-3-Amino-3-(3-benzyloxyphenyl)-propionic acid (Strategy A Precursor)

Use this if the protected building block is not purchased commercially.

  • Esterification: Dissolve Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid (1.0 eq) in DMF. Add

    
     (1.1 eq) and Methyl Iodide (1.1 eq). Stir at RT for 4h. (Protects COOH as methyl ester).
    
  • O-Benzylation: To the methyl ester solution, add

    
     (2.0 eq) and Benzyl Bromide (1.2 eq). Heat to 60°C for 6h. Monitor by TLC (disappearance of phenol).
    
  • Saponification: Treat the crude intermediate with LiOH (3.0 eq) in THF/H2O (3:1) at 0°C to RT for 2h to remove the methyl ester.

  • Workup: Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over

    
    .
    
  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (2H, benzylic
    
    
    ) and aromatic multiplets increased by 5 protons.
Protocol 2: Coupling of Unprotected Phenol (Strategy C)

Strict adherence to base-free conditions is required to minimize O-acylation.

  • Activation: Dissolve Boc-AA-OH (1.0 eq) and HOBt (hydroxybenzotriazole, 1.0 eq) in DCM/DMF (9:1).

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide, 1.0 eq) at 0°C. Stir for 10 min to form the active ester.

    • Critical: Do NOT use DIEA, TEA, or NMM. The absence of tertiary base keeps the phenol protonated.

  • Amine Addition: Add the amine component (H-Peptide-Resin or H-Amine, 1.0 eq). If the amine is a salt (e.g., HCl salt), add exactly 1.0 eq of DIEA to neutralize only the salt, not in excess.

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring: Check HPLC. If a peak with +Mass(AA)-18 appears, it is likely the O-acyl byproduct (depsipeptide).

Part 5: References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[2] (Chapter 4: Protection for Phenols). Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[1] Thieme. (Section on Allyl Ethers). Link

  • Sewald, N., & Jakubke, H.-D. (2009). Peptides: Chemistry and Biology. Wiley-VCH. (Discussion on Racemization and Coupling Reagents). Link

Sources

Comparative

Stability comparison of Boc and Cbz protecting groups under acidic conditions

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules, the judicious selection of prot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules, the judicious selection of protecting groups is a critical determinant of a successful synthetic campaign. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most venerable and widely utilized protecting groups for amines. Their widespread use stems from their reliability and distinct deprotection conditions, which form the foundation of orthogonal synthetic strategies. This guide provides an in-depth technical comparison of the stability of Boc and Cbz groups under acidic conditions, supported by mechanistic insights and established experimental protocols, to empower chemists in making informed strategic decisions.

The Cornerstone of Orthogonal Strategy: A Tale of Two Carbamates

The fundamental difference between the Boc and Cbz protecting groups lies in their disparate lability towards various reagents, a principle known as orthogonality.[1][2] In the context of acidic conditions, the Boc group is notoriously labile, designed for facile removal with moderate to strong acids.[1][3] Conversely, the Cbz group is renowned for its general stability towards a wide range of acidic reagents, with its primary deprotection pathway being catalytic hydrogenolysis.[1][4] This stark contrast allows for the selective deprotection of a Boc-protected amine in the presence of a Cbz-protected amine, a cornerstone of modern multi-step synthesis.[2]

Mechanistic Underpinnings of Differential Acid Lability

The divergent stability of Boc and Cbz groups in acidic media is a direct consequence of their distinct chemical structures and the stability of the cationic species formed during cleavage.

The Boc Group: A Mechanism Primed for Acid-Catalyzed Cleavage

The deprotection of a Boc-protected amine proceeds through an E1 elimination mechanism, initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5] The carbamic acid readily decarboxylates to furnish the free amine and carbon dioxide gas. The stability of the tert-butyl cation is the primary driving force for this facile cleavage.[2]

Boc_Deprotection cluster_0 Boc Deprotection Mechanism BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc + H+ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid - (CH3)3C+ tBuCation (CH3)3C+ Amine R-NH3+ CarbamicAcid->Amine - CO2 CO2 CO2 Isobutylene CH2=C(CH3)2 tBuCation->Isobutylene - H+

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Cbz Group: Stability Rooted in a Less Favorable Cation

In stark contrast, the acid-mediated cleavage of the Cbz group is a much more demanding process. While it can be achieved under harsh conditions, such as with strong, non-nucleophilic acids like hydrogen bromide in acetic acid, the mechanism is significantly less favorable.[4] Protonation of the carbamate is followed by cleavage of the benzyl-oxygen bond. This would generate a benzyl cation, which is less stable than the tertiary butyl cation. Alternatively, an SN2-type displacement by a nucleophile on the benzylic carbon can occur under strongly acidic conditions. Due to the higher energy barrier for either of these pathways compared to the Boc cleavage, the Cbz group remains intact under the milder acidic conditions that readily cleave a Boc group.[4]

Cbz_Deprotection cluster_1 Cbz Deprotection Mechanism (Harsh Acid) CbzN R-NH-Cbz ProtonatedCbz R-NH-Cbz(H+) CbzN->ProtonatedCbz + H+ (strong) CarbamicAcid_Cbz [R-NH-COOH] ProtonatedCbz->CarbamicAcid_Cbz - PhCH2+ BenzylCation PhCH2+ Amine_Cbz R-NH3+ CarbamicAcid_Cbz->Amine_Cbz - CO2 CO2_Cbz CO2

Caption: Acid-catalyzed deprotection of a Cbz-protected amine under harsh conditions.

Comparative Performance Under Acidic Conditions: A Data-Driven Overview

While extensive side-by-side kinetic studies comparing Boc and Cbz cleavage under a wide array of identical acidic conditions are not readily found in consolidated literature, a wealth of experimental evidence supports a clear qualitative and semi-quantitative stability trend. The following table summarizes the typical behavior of Boc and Cbz protecting groups when subjected to common acidic reagents. This information is synthesized from numerous protocols and application notes.[6][7][8]

Reagent/ConditionBoc Group StabilityCbz Group StabilityRationale & Causality
Trifluoroacetic Acid (TFA) Highly Labile Generally Stable The strong acidity of TFA (pKa ~0.5) readily facilitates the formation of the stable tert-butyl cation, leading to rapid Boc cleavage, often within minutes to a few hours at room temperature.[5][9] The Cbz group, lacking a pathway to a similarly stable carbocation, remains intact.
(e.g., 20-50% in DCM)(Cleavage time: < 1-2 h)(No significant cleavage)
Hydrochloric Acid (HCl) Labile Generally Stable Anhydrous solutions of HCl in organic solvents (e.g., 4M in dioxane) are very effective for Boc deprotection.[8] While a strong acid, these conditions are typically not harsh enough to cleave the more robust Cbz group.
(e.g., 4M in Dioxane)(Cleavage time: < 1-3 h)(No significant cleavage)
Hydrogen Bromide (HBr) Highly Labile Labile HBr in acetic acid is a potent acidic reagent capable of cleaving both Boc and Cbz groups. For the Cbz group, the bromide ion can act as a nucleophile to attack the benzylic carbon, facilitating cleavage. This reagent is often a last resort for Cbz removal when hydrogenolysis is not feasible.
(e.g., 33% in Acetic Acid)(Cleavage time: Very rapid)(Cleavage time: 1-4 h)
Aqueous Phosphoric Acid Labile Stable Milder acids like aqueous phosphoric acid can selectively cleave the Boc group, especially with substrates that may be sensitive to stronger acids like TFA.[3] The Cbz group is completely stable under these conditions.
(e.g., 85% aqueous solution)(Cleavage time: hours to days)(No cleavage)

Experimental Protocol: A Head-to-Head Comparison of Boc and Cbz Cleavage

This protocol outlines a comparative experiment to demonstrate the differential acid lability of Boc and Cbz protecting groups on a model substrate, N-protected glycine.

Materials:
  • N-Boc-glycine

  • N-Cbz-glycine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 4M HCl in 1,4-dioxane

  • 33% HBr in acetic acid

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 10% Methanol in DCM)

  • Ninhydrin stain

Experimental Workflow:

Experimental_Workflow cluster_workflow Comparative Deprotection Workflow Start Prepare separate solutions of N-Boc-glycine and N-Cbz-glycine in DCM Acid_Addition Aliquot solutions and add acidic reagents: A) 20% TFA/DCM B) 4M HCl/Dioxane C) 33% HBr/AcOH Start->Acid_Addition Reaction Stir all reactions at room temperature Acid_Addition->Reaction Monitoring Monitor reaction progress by TLC at t = 0, 15 min, 1h, 4h Reaction->Monitoring Analysis Visualize TLC plates with ninhydrin stain to detect the presence of free amine (glycine) Monitoring->Analysis Conclusion Compare the extent of deprotection for each protecting group under each acidic condition Analysis->Conclusion

Caption: Workflow for comparing Boc and Cbz deprotection.

Step-by-Step Procedure:
  • Substrate Preparation: Prepare two stock solutions (e.g., 0.1 M) by dissolving N-Boc-glycine and N-Cbz-glycine in anhydrous DCM.

  • Reaction Setup: In separate, labeled vials, place 1 mL of each stock solution. To each set of Boc and Cbz vials, add one of the following acidic reagents:

    • Set A: 0.25 mL of TFA (to make a ~20% TFA in DCM solution).

    • Set B: 1 mL of 4M HCl in dioxane.

    • Set C: 0.5 mL of 33% HBr in acetic acid.

  • Reaction Monitoring: Stir all vials at room temperature. At specified time points (e.g., 15 minutes, 1 hour, 4 hours), spot a small aliquot of each reaction mixture onto a TLC plate.

  • TLC Analysis: Develop the TLC plates in a suitable solvent system (e.g., 10% methanol in DCM). After development, dry the plates and visualize the spots by staining with ninhydrin and gentle heating. The appearance of a purple spot (Ruhemann's purple) indicates the presence of the deprotected primary amine (glycine).

  • Data Interpretation: Compare the intensity of the product spots (glycine) relative to the starting material spots for both the Boc and Cbz protected substrates under each acidic condition at the different time points. This will provide a clear visual and semi-quantitative comparison of their relative stabilities.

Conclusion and Practical Recommendations

The choice between Boc and Cbz as an amine protecting group is a strategic decision dictated by the overall synthetic plan. The experimental evidence overwhelmingly supports the high acid lability of the Boc group, making it the protecting group of choice when mild acid deprotection is desired, as is common in solid-phase peptide synthesis.[6] However, the harsh acidic conditions required for its cleavage may be incompatible with molecules containing other acid-sensitive functional groups.

The Cbz group, with its pronounced stability to a wide range of acidic conditions, offers robustness and is an excellent choice when acidic reactions need to be performed elsewhere in the molecule.[5] Its removal via catalytic hydrogenolysis provides an orthogonal and exceptionally mild deprotection strategy.[4] For situations where hydrogenolysis is not feasible (e.g., due to the presence of reducible functional groups like alkenes or alkynes), harsher acidic conditions like HBr in acetic acid can be employed to remove the Cbz group, though this approach lacks selectivity if Boc groups are also present.

By understanding the mechanistic basis for their differential stability and consulting the comparative data, researchers can confidently select the appropriate protecting group to navigate complex synthetic pathways, ensuring the integrity of their target molecules and maximizing synthetic efficiency.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Lipshutz, B. H., & Papa, P. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(24), 3991–3993. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

Validation

Validation of NMR Assignments for Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

A Comparative Methodological Guide for Drug Development Executive Summary & Scientific Context Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a critical -amino acid building block used in the synthesis of peptido...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development

Executive Summary & Scientific Context

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a critical


-amino acid building block used in the synthesis of peptidomimetics and stable peptide analogs. Unlike standard 

-amino acids, this molecule possesses a flexible backbone with an extra methylene group (

-position) and a chiral center at the

-position, introducing unique conformational dynamics.

The Challenge: Validating the NMR assignment of this compound is non-trivial due to two primary factors:

  • Rotameric Broadening: The tert-butyloxycarbonyl (Boc) protecting group induces restricted rotation around the carbamate N-C bond, frequently resulting in signal doubling or broadening in 1H NMR spectra (cis/trans rotamers). This is often mistaken for impurity.

  • ABX Spin Systems: The

    
    -methylene protons are diastereotopic, creating a complex ABX coupling pattern with the 
    
    
    
    -methine proton, rather than simple doublets.

This guide compares three tiers of validation methodologies, providing a definitive protocol to distinguish genuine structural integrity from conformational artifacts.

Comparative Analysis of Validation Methodologies

We evaluate three distinct approaches to validating the identity and purity of this compound.

FeatureTier 1: Routine 1D Screening Tier 2: Variable Temperature (VT) 1D Tier 3: 2D Heteronuclear (The Gold Standard)
Methodology Standard 1H/13C NMR in DMSO-d6 or CDCl3 at 298K.1H NMR acquired at elevated temperature (e.g., 320K-340K).HSQC (1H-13C) and HMBC correlations.
Primary Utility Quick confirmation of functional groups (Boc, Aromatic, COOH).Resolving Rotamers. Coalescing split signals into single sharp peaks.Definitive Connectivity. Proving the position of the OH group (meta vs para).
Resolution Low. Rotamers often appear as "impurities" (e.g., 60:40 split).High. Simplifies the spectrum to the time-averaged conformation.Maximum. Resolves overlapping protons via carbon chemical shifts.
Throughput High (5 mins).Medium (30 mins).Low (1-4 hours).
Verdict Insufficient for final QC due to rotamer ambiguity.Recommended for purity assessment.Mandatory for initial structural characterization.
Structural Visualization & Atom Mapping

To ensure precise assignment, we define the atom numbering used in the validation tables below.

G Boc Boc Group (t-Butyl) N NH Boc->N Carbamate C_beta C-Beta (Chiral Center) N->C_beta C_alpha C-Alpha (CH2) C_beta->C_alpha Ring Phenyl Ring (Meta-Substituted) C_beta->Ring Benzylic COOH COOH (Acid) C_alpha->COOH OH 3-OH (Hydroxyl) Ring->OH Meta Position

Figure 1: Connectivity map of Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid highlighting key spin systems.

Detailed Validation Protocol
Phase A: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: The polar solvent disrupts intermolecular H-bonds, sharpening the amide and hydroxyl protons. CDCl3 often leads to severe line broadening for this specific compound.

  • Concentration: 10-15 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Phase B: The "Rotamer Trap" (Critical Step)

Before assigning "impurities," check for rotamers.

  • Acquire a standard 1H spectrum at 298K.[1]

  • Observation: Look for the Boc signal (singlet ~1.3 ppm) appearing as a split peak (e.g., a large singlet and a smaller satellite singlet). Look for the NH doublet appearing as two distinct doublets.

  • Validation: Heat the sample to 323K (50°C) or 343K (70°C) inside the probe.

  • Result: If the split peaks coalesce into a single sharp set, they are rotamers, not impurities. Proceed to assignment.

Phase C: Reference Assignment Table (DMSO-d6)

Note: Chemical shifts are estimated based on β-amino acid literature and substituent effects. Values may vary ±0.2 ppm depending on concentration and temperature.

PositionAtom Type1H Shift (ppm)Multiplicity13C Shift (ppm)Diagnostic Validation Criteria
Boc-CH3 Methyls1.35 - 1.40Singlet (9H)~28.2Intense singlet. May split if rotamers present.
Boc-C=O Carbamate--~155.0Broad/weak in 13C. HMBC to Boc-CH3.

-CH2
Methylene2.60 - 2.80ABX Multiplet (2H)~40-42Key Feature: Look for two sets of dd or a complex multiplet. NOT a simple doublet.

-CH
Methine4.80 - 5.10Multiplet (1H)~50-55Benzylic position. Downfield shifted due to phenyl ring.
NH Amide7.30 - 7.60Doublet (1H)-Shows COSY correlation to

-CH.
Ar-H2 Aromatic6.70 - 6.80Narrow Doublet/Singlet~113-114Isolated between alkyl and OH. Key for meta-substitution.
Ar-H4/H6 Aromatic6.60 - 6.75Multiplets~114 / 118Ortho/Para to OH.
Ar-H5 Aromatic7.05 - 7.15Triplet (Pseudo-t)~129Meta to OH. The only triplet-like aromatic signal.
Ar-OH Phenol9.20 - 9.40Broad Singlet~157 (C-OH)Disappears with D2O shake.
COOH Acid12.0 - 12.5Very Broad~172Often invisible if wet solvent is used.
Self-Validating Workflow (Logic Diagram)

Follow this decision tree to ensure rigorous validation.

ValidationFlow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Spec1D Acquire 1H NMR (298K) Solvent->Spec1D Decision1 Are signals split/broad? Spec1D->Decision1 VT_Exp Run VT-NMR (343K) Decision1->VT_Exp Yes (Doublets) Connect Check Connectivity (2D) Decision1->Connect No (Sharp) Coalesce Do signals coalesce? VT_Exp->Coalesce Impurity FAIL: Chemical Impurity Coalesce->Impurity No Rotamer PASS: Rotamers Confirmed Coalesce->Rotamer Yes Rotamer->Connect MetaCheck Verify Aromatic Pattern (Singlet + Doublet + Triplet) Connect->MetaCheck Run COSY/HSQC Final VALIDATED ASSIGNMENT MetaCheck->Final

Figure 2: Decision tree for distinguishing rotameric artifacts from chemical impurities.

Expert Insights & Troubleshooting
  • The "Meta" Signature: To distinguish the 3-hydroxy (meta) isomer from the 4-hydroxy (para) isomer (a common sourcing error), examine the aromatic region.

    • Para (Tyrosine-like): Shows a symmetric AA'BB' system (two doublets integrating to 2H each).

    • Meta (Target): Shows an ABCD system (four distinct signals: one singlet-like, two doublets, one triplet). If you see two clean doublets in the aromatic region, you have the wrong isomer.

  • Enantiomeric Purity: NMR alone cannot distinguish the (R) enantiomer from the (S) enantiomer in an achiral environment. To validate the (R)-stereochemistry, you must perform Chiral HPLC or derivatize with a chiral shift reagent (e.g., Mosher's acid) and compare

    
     values with literature standards.
    
References
  • BMRB (Biological Magnetic Resonance Data Bank). Entry for 3-(2-Hydroxyphenyl)propionic acid (Analogous spin system data). Retrieved from [Link]

  • MDPI Molecules. NMR Studies of Rotamers with Multi-substituted Amides. (Explains the Boc-rotamer phenomenon). Retrieved from [Link]

Sources

Comparative

Benchmarking Specificity: Cross-Reactivity Profiles of Antibodies Against Phosphotyrosine (pTyr) Peptides

Executive Summary: The Specificity Crisis In signal transduction research, the phosphorylation of Tyrosine (Tyr) is a molecular switch governing cell proliferation and differentiation. However, antibodies raised against...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Crisis

In signal transduction research, the phosphorylation of Tyrosine (Tyr) is a molecular switch governing cell proliferation and differentiation. However, antibodies raised against peptides containing Phosphotyrosine (pTyr) face a notorious challenge: Cross-Reactivity .

A pTyr antibody must discriminate between:

  • The Phosphorylated moiety (Signal).

  • The Non-phosphorylated parent residue (Noise).

  • Structurally similar modifications (e.g., Sulfotyrosine).

  • Other Phospho-sites (pSer/pThr) in rare cases of promiscuity.

This guide compares the performance of Polyclonal, Monoclonal, and Recombinant antibody technologies in the context of pTyr specificity and outlines a self-validating experimental framework for verifying their performance.

Technology Comparison: The Antibody Formats

When selecting a reagent for pTyr detection, the method of antibody generation dictates the cross-reactivity profile.

Comparative Performance Matrix
FeaturePolyclonal Antibodies (pAbs)Traditional Monoclonal (mAbs)Recombinant Rabbit Monoclonals (RabMAbs)
Epitope Recognition Heterogeneous; recognizes multiple epitopes on the peptide.Single epitope; highly specific to one conformation.Single epitope; high affinity scaffolding.
pTyr Specificity Moderate. Often requires extensive affinity purification (depletion against non-phospho peptide).High. Selected specifically for the PTM.Very High. Can screen thousands of clones for nanomolar affinity to the phosphate group.
Batch Variability High. Finite supply; new animals = new cross-reactivity profile.Low. Hybridoma ensures consistency.Negligible. Sequence-defined reproducibility.
Cross-Reactivity Risk High risk of binding non-phospho backbone.Moderate risk of binding Sulfotyrosine.Low. Negative screening is integrated into the phage/cell display workflow.
Sensitivity High (signal amplification).Moderate.High (Rabbit immune system generates higher affinity IgG).

Expert Insight: For critical drug development assays (PK/PD), Recombinant Rabbit Monoclonals are the superior choice. Their ability to distinguish the phosphate group's steric bulk and charge density from the non-phosphorylated backbone is structurally superior to murine IgGs.

The Biological Challenge: Molecular Mimicry

To understand cross-reactivity, we must visualize the target. The phosphate group (


) adds significant negative charge and bulk.

The Primary Interferents:

  • Non-phospho Tyrosine: The antibody binds the flanking amino acid sequence rather than the phospho-site.

  • Sulfotyrosine (sTyr): A post-translational modification where a sulfate group is added to Tyrosine. sTyr is isosteric and isoelectric to pTyr, leading to false positives in up to 15% of commercial pTyr antibodies.

Diagram: PTM Antibody Generation & Screening Workflow

The following workflow illustrates the logic required to filter out cross-reactive clones during development.

PTM_Screening_Workflow Start Immunization (Peptide-KLH Conjugate) Screen1 Positive Screen: Bind Phospho-Peptide? Start->Screen1 Discard1 Discard (Non-binder) Screen1->Discard1 No Screen2 Negative Screen: Bind Non-Phospho Peptide? Screen1->Screen2 Yes Discard2 Discard (Backbone Binder) Screen2->Discard2 Yes Screen3 Counter Screen: Bind Sulfotyrosine? Screen2->Screen3 No Discard3 Discard (Cross-Reactive) Screen3->Discard3 Yes Final Valid PTM-Specific Clone Selected Screen3->Final No

Figure 1: A rigorous negative-screening logic gate is essential to eliminate antibodies that bind the peptide backbone or structurally similar modifications like Sulfotyrosine.

Experimental Validation Framework

As a researcher, you cannot rely solely on the vendor's datasheet. You must perform in-house validation . Below are the two gold-standard protocols for verifying pTyr specificity.

Protocol A: Peptide Competition Assay (The Blocking Test)

This assay determines if the antibody signal is specific to the immunizing peptide.

Methodology:

  • Preparation: Prepare two tubes of the antibody at its working concentration.

  • Incubation:

    • Tube A (Control): Add vehicle only.

    • Tube B (Block): Add the specific phospho-peptide antigen (in 50-fold molar excess).

    • Tube C (Specificity Check): Add the corresponding non-phospho peptide (in 50-fold molar excess).

  • Equilibrium: Incubate overnight at 4°C with gentle rotation.

  • Application: Use these solutions for Western Blot or ELISA.

Interpretation:

  • True Specificity: Signal disappears in Tube B but remains strong in Tube C.

  • Non-Specific/Pan-Reactive: Signal remains in Tube B (binding is not epitope-driven) or disappears in Tube C (antibody binds the backbone, not the phosphate).

Protocol B: Phosphatase Treatment (Enzymatic Verification)

This is the ultimate "self-validating" step for PTM antibodies.

Methodology:

  • Lysate Prep: Prepare cell lysates known to express the target (e.g., EGF-stimulated A431 cells).

  • Enzyme Treatment:

    • Aliquot 1: Untreated.

    • Aliquot 2: Treat with Lambda Protein Phosphatase (

      
      -PPase)  (approx. 400 units/µg protein) for 30 mins at 30°C.
      
  • Analysis: Run Western Blot.

Interpretation: The band of interest must be completely ablated in the phosphatase-treated lane. If the band persists, the antibody is detecting the protein backbone, not the phosphorylation event.

Diagram: Validation Logic Gate

Use this decision tree to interpret your cross-reactivity data.

Validation_Logic Input Experimental Signal (Western Blot) PPase Phosphatase Treatment Input->PPase Peptide Non-Phospho Peptide Competition Input->Peptide Result1 Signal Lost PPase->Result1 Band Erased Result2 Signal Persists PPase->Result2 Band Visible Conclusion_Pass VALIDATED: Specific to pTyr Result1->Conclusion_Pass Conclusion_Fail FAILED: Cross-Reactive Result2->Conclusion_Fail Result3 Signal Persists Peptide->Result3 No Competition Result4 Signal Lost Peptide->Result4 Competition Observed Result3->Conclusion_Pass Result4->Conclusion_Fail

Figure 2: The "Two-Pillar" validation approach. An antibody must pass both the Phosphatase test (proving phospho-dependence) and the Non-Phospho Peptide test (proving phospho-specificity).

Troubleshooting & Optimization

If you observe cross-reactivity, consider these factors:

  • Buffer Composition: Phosphate buffers (PBS) can inhibit phosphatase activity during validation. Always use Tris-based buffers (TBS) for phosphatase experiments.

  • Blocking Agents: Milk contains Casein, a phosphoprotein. Using milk for blocking can cause high background with pan-pTyr antibodies. Recommendation: Use BSA (Bovine Serum Albumin) or specialized non-protein blockers for pTyr blots.

References

  • Uhlen, M., et al. (2016). "A proposal for validation of antibodies." Nature Methods, 13(10), 823–827. [Link]

  • Hoffhines, A. J., et al. (2006). "Detection of sulfotyrosine-containing proteins in the mouse brain." Journal of Biological Chemistry. [Link]

  • Bordeaux, J., et al. (2010). "Antibody validation." BioTechniques, 48(3), 197–209. [Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Purification Methods for Peptides Containing Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to the success of their work. The incorporation of non-canonical amino acids, such as Boc-(R)-3-Amino-3-(3-hy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to the success of their work. The incorporation of non-canonical amino acids, such as Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid, introduces unique challenges to peptide purification. This guide provides an in-depth comparison of common purification methodologies, offering supporting experimental insights to aid in the selection of the most appropriate technique for your specific needs.

The subject of this guide, Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid, is a valuable building block in pharmaceutical research and peptide synthesis.[1][2] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, enhances its stability and solubility, making it well-suited for drug development.[1][2]

Understanding the Purification Challenge

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide alongside a variety of impurities. These can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[3] The goal of purification is to isolate the target peptide with the highest possible purity and yield.

The presence of the Boc protecting group and the hydroxylated phenyl ring in Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid imparts a moderate degree of hydrophobicity to peptides in which it is incorporated. This characteristic is a key determinant in selecting the appropriate purification strategy.

Comparative Analysis of Purification Techniques

The most prevalent methods for purifying synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Crystallization. Each technique offers distinct advantages and is suited to different scales and purity requirements.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for peptide purification due to its high resolving power and versatility.[3][4][5][6][7] The separation principle is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[3]

Mechanism of Separation: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous buffer (often containing 0.1% trifluoroacetic acid, TFA) is used to elute the components from the column.[3] More hydrophobic molecules, including the target peptide, are retained longer on the column and elute at higher organic solvent concentrations.

Key Experimental Considerations:

  • Column Chemistry: C18 columns are the workhorse for peptide purification, offering excellent retention and resolution of a wide range of peptides.

  • Mobile Phase: A water/acetonitrile gradient with 0.1% TFA is the most common mobile phase system. TFA acts as an ion-pairing agent, improving peak shape and resolution.

  • Detection: UV absorbance is typically monitored at 210-220 nm, corresponding to the peptide bond.[3][8]

Workflow for RP-HPLC Purification:

Caption: RP-HPLC Purification Workflow.

Advantages:

  • High resolution, capable of separating closely related impurities.[7]

  • Well-established and widely applicable methodology.

  • Amenable to both analytical and preparative scales.[5]

Disadvantages:

  • Can be time-consuming, especially for large-scale purifications.

  • The use of organic solvents and TFA can be costly and requires proper waste disposal.

Flash Chromatography

Flash chromatography is a rapid and efficient technique for the purification of peptides, particularly as a preliminary clean-up step before final purification by RP-HPLC.[9] It operates under lower pressure than HPLC and utilizes larger particle size stationary phases, allowing for higher loading capacities.

Mechanism of Separation: Similar to RP-HPLC, separation is based on hydrophobicity. A stepped or linear gradient of increasing organic solvent is used to elute the peptide from a disposable cartridge.

Key Experimental Considerations:

  • Stationary Phase: C18-functionalized silica is a common choice for peptide purification.

  • Mobile Phase: Similar solvent systems to RP-HPLC are employed (e.g., water/acetonitrile with 0.1% TFA).

  • Loading Capacity: Flash chromatography cartridges have a significantly higher loading capacity compared to analytical and even some preparative HPLC columns.[9]

Workflow for Flash Chromatography Purification:

Caption: Flash Chromatography Workflow.

Advantages:

  • Fast and efficient for sample clean-up.[9]

  • High loading capacity.[9]

  • Can significantly reduce the time required for final purification by RP-HPLC.[9]

Disadvantages:

  • Lower resolution compared to RP-HPLC.

  • May not be sufficient as a standalone purification method for high-purity applications.

Crystallization

Crystallization is a powerful technique for obtaining highly pure compounds, including Boc-protected amino acids and some peptides.[][11] This method relies on the principle that the target molecule will preferentially form a highly ordered crystal lattice, leaving impurities behind in the solution.

Mechanism of Separation: A supersaturated solution of the crude peptide is prepared in a suitable solvent system. As the solution cools or the solvent slowly evaporates, the peptide crystallizes out, excluding impurities.

Key Experimental Considerations:

  • Solvent Selection: The choice of solvent is critical. The peptide should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Seeding: Introducing a small seed crystal of the pure peptide can induce crystallization.[12]

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.

Workflow for Crystallization:

Caption: Crystallization Workflow.

Advantages:

  • Can yield exceptionally high-purity products.

  • Cost-effective for large-scale purification.

  • Environmentally friendly due to reduced solvent consumption compared to chromatography.

Disadvantages:

  • Not all peptides can be easily crystallized. Many Boc-protected amino acids can be oily and difficult to solidify.[13]

  • Method development can be time-consuming and requires a degree of trial and error.

Performance Comparison

FeatureRP-HPLCFlash ChromatographyCrystallization
Purity Achievable >98%80-95%>99% (if successful)
Yield Good to HighHighVariable, can be high
Scalability GoodExcellentExcellent
Speed Slow to ModerateFastSlow (method development)
Cost per Sample HighModerateLow
Applicability BroadBroad (especially pre-purification)Limited to crystallizable compounds

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate appropriate for the column dimensions. A typical gradient might be 5-65% acetonitrile over 60 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC. Pool the fractions that meet the desired purity specification.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the pure peptide as a fluffy white powder.

Protocol 2: Flash Chromatography for Crude Peptide Clean-up
  • Sample Preparation: Dissolve the crude peptide in a small volume of a strong solvent (e.g., DMF or DMSO) and then adsorb it onto a small amount of silica gel or a suitable sorbent.

  • Cartridge Equilibration: Equilibrate the C18 flash cartridge with the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).

  • Loading: Load the adsorbed sample onto the top of the cartridge.

  • Elution: Elute with a step gradient of increasing acetonitrile concentration. For example, start with 10% acetonitrile, then step to 30%, 50%, and finally 70%.

  • Fraction Collection: Collect large fractions corresponding to each step of the gradient.

  • Analysis: Analyze the fractions by TLC or analytical RP-HPLC to identify those containing the enriched target peptide.

  • Solvent Removal: Combine the desired fractions and remove the solvent under reduced pressure. The resulting material can then be further purified by RP-HPLC.

Protocol 3: Crystallization of a Boc-Protected Peptide
  • Solvent Screening: In small vials, test the solubility of the crude peptide in a range of solvents (e.g., ethyl acetate, dichloromethane, methanol, isopropanol) and solvent mixtures at room temperature and upon heating.

  • Crystallization Setup: Dissolve the crude peptide in a minimal amount of the chosen hot solvent. If necessary, filter the hot solution to remove any insoluble impurities.

  • Cooling and Crystal Growth: Cover the container and allow it to cool slowly to room temperature. For enhanced crystal formation, the solution can be placed in a refrigerator or freezer.

  • Isolation and Drying: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.

Conclusion

The choice of purification method for peptides containing Boc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid depends on the desired purity, scale, and available resources. RP-HPLC remains the gold standard for achieving high purity, while flash chromatography is an excellent tool for rapid, large-scale pre-purification. Crystallization, when applicable, offers a cost-effective and highly efficient route to obtaining exceptionally pure material. A judicious combination of these techniques, such as using flash chromatography for initial clean-up followed by a final polishing step with RP-HPLC, can often provide the most optimal and efficient purification workflow.

References

  • Patsnap. Crystallization method of Boc-amino acid. [Link]

  • PubChem. 3-(3'-Hydroxyphenyl)propionic acid. [Link]

  • Biotage. Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. [Link]

  • Google Patents.
  • ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Google Patents.
  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • PNAS. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. [Link]

  • Agilent. Amino Acid Analysis. [Link]

  • ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

Sources

Comparative

Comparative Guide: In-Solution vs. Solid-Phase Synthesis for Dipeptides Containing Sterically Hindered Derivatives

Executive Summary & Strategic Verdict In the context of dipeptide synthesis involving a sterically hindered or non-canonical amino acid (NcAA) (referred to herein as the "Target Compound"), the choice between In-Solution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

In the context of dipeptide synthesis involving a sterically hindered or non-canonical amino acid (NcAA) (referred to herein as the "Target Compound"), the choice between In-Solution (Liquid Phase) and Solid-Phase Peptide Synthesis (SPPS) is rarely a matter of preference—it is a matter of scale and downstream application .

  • The Verdict: For manufacturing (gram-to-kilogram scale) , In-Solution Synthesis is the superior methodology due to higher atom economy, cost-efficiency, and the ability to purify via crystallization rather than preparative HPLC.

  • The Exception: SPPS is recommended only if you are generating a library of analogues for screening (mg scale) or if the dipeptide is an intermediate for a longer sequence (

    
     residues).
    

This guide provides a rigorous technical comparison to validate your process selection.

Technical Deep Dive: The Methodologies

A. Solid-Phase Peptide Synthesis (SPPS)

The "Excess Reagent" Strategy [1]

SPPS relies on the "pseudo-dilution" principle where the peptide chain is grown on an insoluble polymer support. This allows for the use of large excesses of reagents to drive difficult couplings to completion without complex workups.

Mechanism & Causality: For a sterically hindered Target Compound, SPPS offers a kinetic advantage. By using 3–5 equivalents of the amino acid and coupling reagent (e.g., HATU or DIC/Oxyma), you push the equilibrium toward product formation (


). The resin wash removes the excess, simplifying the purification of the crude mixture.

Protocol: SPPS Coupling of Target Compound

  • Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred for dipeptides to prevent diketopiperazine (DKP) formation during cleavage.

  • Loading: Load C-terminal AA (1.0 eq) with DIPEA (4.0 eq) in DCM. Cap unreacted sites with MeOH.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Critical: Monitor UV for fulvene adduct to ensure complete removal.
    
  • Coupling (The Critical Step):

    • Dissolve Target Compound (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes (minimizes racemization).

    • Add to resin and shake for 2–4 hours.

    • Validation: Perform Chloranil test (for secondary amines) or Kaiser test (primary amines). If positive, re-couple.

  • Cleavage: 1% TFA in DCM (mild acid) to release the protected dipeptide acid, keeping side-chain protecting groups intact if necessary.

B. In-Solution Phase Synthesis

The "Stoichiometric" Strategy

Solution phase chemistry requires precise stoichiometry (1:1 or 1:1.1). The success hinges on the solubility of intermediates and the ability to remove byproducts via liquid-liquid extraction (workup).

Mechanism & Causality: Unlike SPPS, you cannot wash away excess reagents. Therefore, the coupling efficiency is determined by the activation method. For hindered dipeptides, Mixed Anhydride (IBCF) or Carbodiimide/Additive (EDC/HOBt) methods are standard.

Protocol: Solution Coupling of Target Compound

  • C-Term Protection: The C-terminal AA must be protected (e.g., Methyl Ester, Benzyl Ester) to prevent self-polymerization.

  • Activation & Coupling:

    • Dissolve Target Compound (1.05 eq) in DCM or EtOAc.

    • Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at

      
      . Stir for 15 min.
      
    • Add C-terminal AA-Ester HCl salt (1.0 eq) and NMM (2.1 eq).

    • Allow to warm to RT and stir overnight.

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine and EDC urea).

    • Wash with sat.

      
       (removes unreacted acid and HOBt).
      
    • Wash with Brine, Dry over

      
      .
      
  • Purification: Crystallization from EtOAc/Hexane.

Comparative Data Analysis

The following data contrasts the performance of both methods when synthesizing a difficult dipeptide (e.g., Fmoc-N-Me-Val-Ala-OH).

MetricIn-Solution Synthesis Solid-Phase (SPPS) Scientific Rationale
Atom Economy High LowSPPS generates massive solvent/reagent waste (E-Factor > 100). Solution phase is greener.
Reagent Cost Low ($)High (

$)
SPPS requires 3–5x excess of the expensive Target Compound and resins.
Scale Potential kg to tons mg to gramsResin volume limits reactor size; Solution phase utilizes standard reactors.
Purity Profile High (>98%)Variable (85–95%)Solution phase allows isolation/purification of intermediates. SPPS accumulates errors ("deletion sequences").
Racemization Risk ModerateLow SPPS uses urethane protection and rapid activation, minimizing oxazolone formation.
Cycle Time Slow (Days)Fast (Hours) Solution requires workup/drying steps. SPPS is a "flow-through" process.

Decision Logic & Workflow Visualization

Experimental Workflow Comparison

The following diagram illustrates the distinct operational paths. Note the "Black Box" nature of SPPS versus the iterative control of Solution Phase.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase (SPPS) cluster_Sol In-Solution Phase Start Start: Dipeptide Synthesis SPPS_Start Resin Loading (C-Term AA attached) Start->SPPS_Start Small Scale / Library Sol_Start C-Term Protection (Esterification) Start->Sol_Start Large Scale / Manufacturing SPPS_Deprot Fmoc Deprotection (20% Piperidine) SPPS_Start->SPPS_Deprot Sol_Activate Activation of Target AA (EDC/HOBt or Mixed Anhydride) Sol_Start->Sol_Activate SPPS_Wash1 Wash (DMF/DCM) SPPS_Deprot->SPPS_Wash1 SPPS_Couple Coupling Reaction (Target AA + DIC/Oxyma + Excess) SPPS_Wash1->SPPS_Couple SPPS_Wash2 Wash Excess Reagents SPPS_Couple->SPPS_Wash2 SPPS_Cleave Cleavage from Resin (TFA/Scavengers) SPPS_Wash2->SPPS_Cleave SPPS_HPLC Purification (Prep HPLC) SPPS_Cleave->SPPS_HPLC End_Product Final Dipeptide SPPS_HPLC->End_Product Sol_React Coupling Reaction (Stoichiometric 1:1) Sol_Activate->Sol_React Sol_Extract Liquid-Liquid Extraction (Acid/Base Wash) Sol_React->Sol_Extract Sol_Cryst Crystallization (No Column Needed) Sol_Extract->Sol_Cryst Sol_Deprot Final Deprotection (Hydrogenation/Hydrolysis) Sol_Cryst->Sol_Deprot Sol_Deprot->End_Product

Figure 1: Comparative workflow showing the linear efficiency of SPPS versus the purification-heavy but scalable nature of Solution Phase synthesis.

Strategic Decision Matrix

Use this logic gate to determine the correct path for your specific "Target Compound."

Decision_Matrix Start Project Requirement Q_Scale Target Scale? Start->Q_Scale Q_Seq Sequence Length? Q_Scale->Q_Seq < 10 grams Res_Sol Choose Solution Phase Q_Scale->Res_Sol > 100 grams Q_Diff Coupling Difficulty? (Steric Bulk) Q_Seq->Q_Diff 2-4 Residues Res_SPPS Choose SPPS Q_Seq->Res_SPPS > 5 Residues Q_Diff->Res_SPPS Extreme (e.g., N-Me-N-Me) Q_Diff->Res_Sol Standard/Moderate Res_Hybrid Hybrid Approach (Soluble Tag) Q_Diff->Res_Hybrid Solubility Issues

Figure 2: Decision Matrix for selecting the synthesis strategy based on scale, length, and chemical difficulty.

Critical Scientific Considerations

Racemization Control

For dipeptides, preserving chirality is paramount.

  • In Solution: Over-activation (using too much base) leads to oxazolone formation, which racemizes the amino acid. Recommendation: Use T3P (Propylphosphonic anhydride) or EDC/Oxyma in solution to suppress racemization significantly compared to HATU [1].

  • In SPPS: The use of Oxyma Pure as an additive instead of HOBt has been proven to lower racemization risks, particularly for Cysteine and Histidine derivatives [2].

Impurity Isolation
  • Solution Phase Advantage: If your coupling is incomplete (95% conversion), you can isolate the impurity via chromatography or crystallization before the next step.

  • SPPS Disadvantage: In SPPS, impurities (deletion sequences) remain on the resin. If the coupling of your Target Compound is only 90% efficient, 10% of your final product will be a "deletion" impurity (missing the AA), which is often difficult to separate by HPLC because it is chemically similar to the product.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review on protecting group strategies and their impact on racemization.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Establishes Oxyma as the superior, safer alternative to HOBt/HOAt.

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. The foundational text for SPPS.

  • Andersson, L., et al. (2000). Large-scale synthesis of peptides. Biopolymers. Discusses the industrial scalability of solution vs. solid phase.

Sources

Safety & Regulatory Compliance

Safety

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid proper disposal procedures

Topic: Executive Summary: Operational Disposal Directive Immediate Action Required: Treat Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid as Hazardous Chemical Waste . Do not dispose of down drains, in trash, or via...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Disposal Directive

Immediate Action Required: Treat Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid as Hazardous Chemical Waste . Do not dispose of down drains, in trash, or via evaporation.

As a Senior Application Scientist, I advise that while this specific compound is not explicitly P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations, its functional groups (phenolic hydroxyl and carbamate) and biological activity potential necessitate incineration via a licensed hazardous waste contractor.

This guide provides the technical protocols for the safe segregation, containerization, and disposal of this compound, ensuring compliance with standard Good Laboratory Practices (GLP) and environmental safety regulations.

Chemical Profile & Disposal Relevance

Understanding the chemical structure is the first step in safe disposal. The Boc (tert-butyloxycarbonyl) group and the phenolic moiety dictate specific compatibility constraints.

PropertyDataDisposal Implication
Chemical Name Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acidLabeling requirement.
CAS Number 1217807-42-3 (Generic/Isomer specific)Use for waste manifesting.
Physical State Solid (Powder)Requires solid waste stream (unless dissolved).
Functional Groups Carbamate (Boc), Phenol, Carboxylic AcidDo not mix with strong oxidizers or strong acids.
Acidity Weakly Acidic (Phenol + COOH)Segregate from strong bases to avoid exotherms.
Stability Acid-Labile (Boc group)Contact with strong acids releases isobutylene gas (pressure hazard).

Pre-Disposal Assessment Workflow

Before discarding, determine the state of the waste. This decision matrix ensures the material enters the correct waste stream, preventing costly re-classification or dangerous incompatible mixtures.

DisposalDecision Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother liquor, HPLC effluent) StateCheck->Liquid Dissolved Incineration High-Temp Incineration (Licensed Facility) Solid->Incineration SolventCheck Solvent Composition? Liquid->SolventCheck Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH, EtOAc, Water) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Figure 1: Waste Stream Decision Matrix. Use this logic to segregate waste at the point of generation.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Debris)

Applicability: Expired reagent, weighing errors, contaminated gloves/weigh boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Double Bagging: Place the compound in a clear polyethylene bag, seal it with tape, and place it inside the HDPE container. This prevents dust generation upon reopening the drum.

  • Segregation:

    • Keep Separate: Strong oxidizers (e.g., permanganates, nitrates). The phenolic ring is susceptible to oxidation.

    • Keep Separate: Strong acids (e.g., conc. HCl, TFA).[1] Acid contact can cleave the Boc group, releasing isobutylene gas and potentially pressurizing the container [1].

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid" (99%), "Debris" (1%).

    • Hazard Checkbox: Irritant, Toxic (standard precaution for bioactive intermediates).

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, HPLC waste, mother liquors.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[2]

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or DMSO.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? If the waste solution is highly acidic (pH < 2), the Boc group may decompose over time, off-gassing in the waste container. Neutralize with dilute Sodium Bicarbonate if necessary before containerizing.

  • Containerization: Pour into the appropriate solvent safety can (Carboy). Leave 10% headspace for expansion.

  • Labeling: List all solvents and the solute.

    • Example: "Methanol (95%), Water (4%), Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid (<1%)".

Regulatory Compliance & Classification

RCRA Status (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Listed Waste: This specific compound is not found on the P-list (Acute Hazardous) or U-list (Toxic Waste) [2].

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid form.

  • Best Practice: Despite the lack of a specific listing, the presence of the phenol group (structurally related to toxic phenols) and its status as a drug intermediate dictates that it be managed as Non-Regulated Chemical Waste destined for incineration. Do not treat as municipal trash.

European Waste Catalogue (EWC)
  • Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Spill Response

In the event of a spill outside of a containment hood, follow this "Protect-Contain-Clean" workflow.

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with absorbent pads/powder PPE->Contain Collect 4. Collection Sweep into bag (Avoid Dust) Contain->Collect Clean 5. Decontamination Wash surface with soap & water Collect->Clean Dispose 6. Dispose Label as Hazardous Waste Clean->Dispose

Figure 2: Spill Response Workflow. Prioritize preventing dust inhalation.[3][4][5][6]

Specific Cleanup Steps:

  • Dust Control: If the solid powder is spilled, do not dry sweep vigorously. Cover with a damp paper towel or use a HEPA-filtered vacuum to prevent airborne particulates (respiratory irritation hazard) [3].

  • Surface Wash: The phenol group makes the compound slightly sticky or oily if wet. Wash the surface with a detergent solution (soap and water) followed by a water rinse.[5]

  • Disposal of Cleanup Materials: All paper towels, gloves, and scoopers used in cleanup must be disposed of in the Solid Hazardous Waste bin.

References

  • Lundt, B. F., et al. (1978). "Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. (Mechanisms of Boc deprotection and gas evolution).

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov.

Sources

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